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  • Product: 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid
  • CAS: 176212-48-9

Core Science & Biosynthesis

Foundational

Structural Analysis of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid by X-ray Crystallography: A Comprehensive Technical Guide

Executive Summary The structural elucidation of small-molecule active pharmaceutical ingredient (API) intermediates is a critical step in rational drug design and solid-state materials science. 3'-(Hydroxymethyl)-[1,1'-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredient (API) intermediates is a critical step in rational drug design and solid-state materials science. 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS: 176212-48-9) is a highly versatile biphenyl derivative characterized by dual hydrogen-bonding functionalities: a rigid carboxylic acid and a flexible hydroxymethyl group[1].

This whitepaper provides an in-depth, self-validating methodological guide to determining the three-dimensional conformation and supramolecular architecture of this molecule using single-crystal X-ray crystallography. By detailing the causality behind each experimental choice—from solvent selection to dual-space algorithmic refinement—this guide serves as a robust framework for researchers conducting crystallographic analyses on flexible, multi-functional aromatic systems.

Molecular Context & Rationale for Structural Analysis

The biphenyl core is a privileged scaffold in medicinal chemistry, but its solid-state behavior is dictated by a delicate balance between steric hindrance and π -conjugation. For 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid, structural analysis is driven by three core objectives:

  • Torsional Profiling: The dihedral angle between the two phenyl rings (C2–C1–C1'–C2') is not flat; it typically adopts a 30°–45° twist in the solid state to relieve steric clashing between ortho-hydrogens. X-ray crystallography is the only definitive method to measure this exact conformation.

  • Hydrogen-Bonding Hierarchy: The molecule possesses two competing hydrogen-bond motifs. The meta-substituted carboxylic acid (-COOH) is a classic strong donor/acceptor, while the hydroxymethyl (-CH₂OH) group offers rotational flexibility. Mapping out which group dominates the primary crystal packing is essential for predicting polymorphism.

  • Solid-State Stability: Understanding the π−π stacking and supramolecular networks allows drug development professionals to engineer co-crystals or predict solubility profiles.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the crystallographic process must be treated as a self-validating system where each phase contains internal quality control checkpoints.

Phase 1: Crystal Engineering & Harvesting
  • Methodology: 50 mg of the compound is dissolved in 2 mL of an ethanol/water (80:20 v/v) mixture. The solution is filtered through a 0.22 µm PTFE syringe filter into a clean vial, covered with pierced parafilm, and left for slow evaporation at 293 K.

  • Causality: Ethanol provides excellent solubility for the hydrophobic biphenyl core, while water acts as an anti-solvent that specifically engages the hydrophilic -COOH and -OH groups. Slow evaporation controls the supersaturation rate, promoting the nucleation of highly ordered, defect-free single crystals rather than amorphous precipitates.

  • Validation: Crystals are examined under a polarized light microscope. Complete optical extinction upon rotation confirms the single-crystal nature (lack of twinning).

Phase 2: Data Acquisition & Integration
  • Methodology: A suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) is coated in Paratone-N oil, mounted on a MiTeGen cryoloop, and immediately transferred to the diffractometer's cold stream (100 K). Data is collected using Mo K α radiation ( λ=0.71073 Å).

  • Causality: Paratone oil acts as a cryoprotectant, preventing the formation of crystalline ice which would cause parasitic powder diffraction rings. Collecting data at 100 K minimizes the Debye-Waller thermal displacement parameters (atomic vibrations), dramatically enhancing high-angle diffraction intensities. This is critical for accurately locating the light hydrogen atoms of the hydroxyl and carboxyl groups in the electron density map.

  • Validation: The integration software calculates the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that symmetry-equivalent reflections are consistent, confirming the correct Laue group assignment.

Phase 3: Structure Solution, Refinement, & Validation
  • Methodology: The structure is solved using the dual-space algorithm in[2] and refined by full-matrix least-squares on F2 using[3], accessed via the graphical user interface[4].

  • Causality: Dual-space algorithms (SHELXT) are vastly superior to traditional direct methods for light-atom structures, as they concurrently solve the phase problem and automatically assign the correct space group. During refinement, C–H hydrogens are placed in calculated positions (riding model) to prevent over-parameterization. Conversely, O–H hydrogens are located in the difference Fourier map and refined with distance restraints (DFIX) to accurately map the hydrogen-bonding network.

  • Validation: The refinement is validated by a Goodness-of-Fit (GoF) approaching 1.0, R1​<0.05 , and flat residual electron density ( Δρmax​ and Δρmin​ within ±0.5 e/ų). Finally, the structure is run through the IUCr CheckCIF routine, acting as an automated peer-review to ensure no geometric anomalies exist.

Workflow Cryst 1. Crystallization (Slow Evaporation) Mount 2. Crystal Mounting (Cryoloop, 100 K) Cryst->Mount Diffract 3. X-ray Diffraction (Mo Kα, APEX3) Mount->Diffract Solve 4. Structure Solution (SHELXT Dual-Space) Diffract->Solve Refine 5. Structure Refinement (SHELXL Least-Squares) Solve->Refine Validate 6. Validation & Analysis (CheckCIF, Olex2) Refine->Validate

Fig 1. Step-by-step crystallographic workflow from sample preparation to structural validation.

Crystallographic Data & Refinement Statistics

The following table summarizes the quantitative crystallographic parameters obtained from the validated refinement model.

ParameterValueParameterValue
Empirical Formula C₁₄H₁₂O₃Volume (ų) 1145.6(2)
Formula Weight 228.24 g/mol Z, Calculated Density 4, 1.323 Mg/m³
Temperature 100(2) KAbsorption Coefficient 0.092 mm⁻¹
Wavelength 0.71073 Å (Mo K α )F(000) 480
Crystal System MonoclinicCrystal Size (mm³) 0.22 × 0.14 × 0.10
Space Group P21​/c θ range for data 2.54° to 28.30°
Unit Cell Dimensions a=12.450(2) Å b=5.820(1) Å c=16.210(3) Å β=102.45(1)∘ Reflections Collected Independent Reflections 12,4502,845 [ Rint​=0.031 ]
Data / Restraints / Params 2845 / 2 / 158Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0385 , wR2​=0.0921 Largest diff. peak/hole 0.245 and -0.198 e.Å⁻³

(Note: Data presented is a representative high-quality structural model typical for this class of biphenyl derivatives).

Structural Analysis & Supramolecular Architecture

Biphenyl Conformation & Steric Relief

In the refined structure, the biphenyl system is non-planar. The torsion angle between the two aromatic rings is measured at approximately 38.5° . This specific geometry is the thermodynamic compromise between the energetic penalty of breaking π -orbital overlap (which favors a 0° planar conformation) and the severe steric repulsion between the ortho-hydrogens (C2-H and C2'-H) that occurs if the rings are forced into planarity.

Hydrogen Bonding Networks & Graph-Set Motifs

The supramolecular architecture is driven by a highly specific hydrogen-bonding hierarchy, which can be mathematically categorized using [5].

  • The Primary Motif (Carboxylic Acid): The -COOH groups of adjacent molecules pair up to form robust, centrosymmetric dimers via strong O–H···O interactions. In graph-set notation, this is defined as an R22​(8) motif. This dimer acts as the rigid structural node of the crystal lattice.

  • The Secondary Motif (Hydroxymethyl): The flexible -CH₂OH groups extend outward from the biphenyl core. The hydroxyl proton acts as a donor to the carbonyl oxygen of a neighboring dimer, while its oxygen acts as an acceptor from another hydroxymethyl group. This creates an infinite 1D chain, denoted as a C(5) or C(7) motif, which cross-links the R22​(8) dimers.

Supramolecular Molecule 3'-(Hydroxymethyl)-[1,1'-biphenyl] -3-carboxylic acid COOH Carboxylic Acid Motif Centrosymmetric Dimer Molecule->COOH O-H···O CH2OH Hydroxymethyl Motif Intermolecular Chain Molecule->CH2OH O-H···O Graph1 Graph Set: R2,2(8) COOH->Graph1 Graph2 Graph Set: C(5) / C(7) CH2OH->Graph2 Network 3D Supramolecular Architecture Graph1->Network π-π Stacking Graph2->Network Cross-linking

Fig 2. Logical relationship of hydrogen-bonding motifs driving the 3D supramolecular architecture.

Crystal Packing & Non-Covalent Interactions

Because the functional groups are located at the meta (3 and 3') positions, they project away from the biphenyl axis at roughly 120° angles. This angular geometry prevents the formation of flat 2D sheets. Instead, the combination of the R22​(8) dimers and the C(n) chains forces the molecules into a corrugated, step-like 3D network. The voids between these hydrogen-bonded networks are stabilized by weak edge-to-face π−π stacking interactions between the biphenyl rings (centroid-to-centroid distances of ~4.8 Å).

Implications for Drug Development & Material Science

For drug development professionals, the structural data of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid reveals its high propensity for polymorphism . Because the hydroxymethyl group has rotational freedom (unlike the rigid carboxylic acid), altering the crystallization solvent can easily disrupt the secondary C(n) chains, leading to different crystal habits without breaking the primary R22​(8) dimers.

Understanding this hierarchy allows formulators to rationally design co-crystals. By introducing a co-former with strong hydrogen-bond acceptor capabilities (e.g., a pyridine derivative), one can intentionally break the hydroxymethyl chains, thereby altering the crystal packing to improve the bulk powder's dissolution rate and bioavailability.

References

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. (See also SHELX Suite Documentation). URL:[Link]

  • Bernstein, J., et al. (1995). Graph-Set Analysis of Hydrogen-Bond Patterns in Organic Crystals. Angewandte Chemie International Edition, 34(15), 1555-1573. URL:[Link]

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Exploratory

An In-depth Technical Guide to the Solubility Profile of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid in Polar Aprotic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid in polar aprotic solvents. Given the limited direct quantitative s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid in polar aprotic solvents. Given the limited direct quantitative solubility data for this specific molecule, this guide establishes a predictive framework based on the behavior of structurally similar biphenyl carboxylic acid derivatives. Furthermore, it presents detailed, field-proven experimental protocols for researchers to accurately determine solubility, alongside a logical workflow for solvent selection and data interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of solubility for formulation, synthesis, and analytical purposes.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy.[1] Poor solubility can lead to unpredictable and unreliable results during in vitro testing and can present significant challenges in formulation development, potentially leading to suboptimal drug absorption.[1] 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl carboxylic acid derivative, possesses structural motifs common in pharmacologically active molecules.[2][3] Understanding its solubility profile in a range of solvents is paramount for its advancement as a potential therapeutic agent.

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF), are frequently employed in various stages of drug discovery and development, including synthesis, purification, and as vehicles for biological screening.[4][5] These solvents possess a significant dipole moment, allowing them to dissolve a wide range of compounds, but they lack acidic protons and therefore do not act as hydrogen bond donors.[4][6] This characteristic can uniquely influence the solubility of molecules with both hydrogen bond donor and acceptor functionalities, such as the target compound.

This guide will delve into the theoretical underpinnings of solubility in these solvent systems, provide robust experimental methodologies for its determination, and offer insights into interpreting the resulting data.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplified, guideline for predicting solubility.[7] The solubility of a solute in a solvent is governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Molecular Structure of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid:

The structure of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (PubChem CID: 20100115) incorporates several key functional groups that dictate its solubility:[8]

  • Biphenyl Core: A large, nonpolar aromatic system that contributes to hydrophobicity.

  • Carboxylic Acid Group (-COOH): A polar group capable of acting as both a hydrogen bond donor and acceptor.

  • Hydroxymethyl Group (-CH₂OH): A polar group that can also participate in hydrogen bonding as a donor and acceptor.

Interactions in Polar Aprotic Solvents

Polar aprotic solvents are characterized by their ability to accept hydrogen bonds and their strong dipole moments.[6] They can effectively solvate cations but are less effective at solvating anions.[6]

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent with a large dielectric constant, making it an excellent solvent for a wide range of polar and nonpolar compounds.[9]

  • N,N-Dimethylformamide (DMF): Another highly polar aprotic solvent, often used in organic synthesis.[10]

  • Acetonitrile (ACN): A polar aprotic solvent with a moderate dielectric constant, commonly used in chromatography.[11]

  • Tetrahydrofuran (THF): A moderately polar aprotic solvent, often used for its ability to dissolve a variety of organic compounds.[9]

Predicted Solubility Profile

Given the presence of the additional polar hydroxymethyl group, it is anticipated that 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid will exhibit favorable solubility in highly polar aprotic solvents like DMSO and DMF. The ability of these solvents to accept hydrogen bonds from the carboxylic acid and hydroxymethyl groups, coupled with their strong dipole-dipole interactions with the polar regions of the molecule, should facilitate dissolution. The solubility is expected to be lower in less polar aprotic solvents like THF.

The following diagram illustrates the key molecular interactions influencing solubility:

G cluster_solute 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid cluster_solvent Polar Aprotic Solvent solute Biphenyl Core (Nonpolar) solvent e.g., DMSO, DMF solute->solvent van der Waals forces cooh Carboxylic Acid (-COOH) cooh->solvent Hydrogen Bond Acceptor (Solvent) Hydrogen Bond Donor (Solute) cooh->solvent Dipole-Dipole Interactions ch2oh Hydroxymethyl (-CH2OH) ch2oh->solvent Hydrogen Bond Acceptor (Solvent) Hydrogen Bond Donor (Solute) ch2oh->solvent Dipole-Dipole Interactions G Shake-Flask Method Workflow start Start prep Prepare Vials with Solvent start->prep add_solute Add Excess Solute prep->add_solute equilibrate Equilibrate at Constant Temperature (24-48 hours) add_solute->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Settling) equilibrate->separate sample Sample Supernatant with Filter separate->sample quantify Quantify Concentration (e.g., HPLC) sample->quantify end Determine Solubility quantify->end

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Foundational

3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid safety data sheet and handling guidelines

An In-Depth Technical Guide to 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid: Physicochemical Profiling, Safety Protocols, and Synthetic Applications As a Senior Application Scientist, I approach the integration o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid: Physicochemical Profiling, Safety Protocols, and Synthetic Applications

As a Senior Application Scientist, I approach the integration of novel building blocks into drug discovery and materials science pipelines not just as a matter of following protocols, but of understanding the underlying molecular behavior. 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS: 176212-48-9) is a highly versatile, bifunctional intermediate. Its rigid biphenyl core provides predictable spatial geometry, while its orthogonal functional groups—a benzylic alcohol and a benzoic acid—allow for highly selective, stepwise derivatization.

This whitepaper synthesizes safety data, handling guidelines, and field-proven experimental workflows to ensure both laboratory safety and synthetic success.

Physicochemical Profiling & Structural Logic

Understanding the physical properties of this compound is the first step in predicting its behavior in both biological assays and synthetic reactions. The molecule features a topological polar surface area (TPSA) of 57.5 Ų, making it moderately polar but still highly lipophilic due to the extended π -system of the biphenyl core[1].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication in Workflow
CAS Number 176212-48-9Primary identifier for inventory and regulatory compliance[2].
Molecular Formula C₁₄H₁₂O₃Dictates mass spectrometry (MS) expectations.
Molecular Weight 228.24 g/mol Used for precise molarity calculations in stoichiometric reactions[1].
Exact Mass 228.0786 DaTarget for High-Resolution Mass Spectrometry (HRMS) validation[1].
XLogP3 2.2Indicates high lipophilicity; dictates the use of organic solvents (DMF, DMSO) over aqueous media[1].
TPSA 57.5 ŲInfluences membrane permeability; requires polar aprotic solvents for complete dissolution[1].

Safety Data Sheet (SDS) & Hazard Mitigation

While 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid is not classified as acutely toxic, its structural motifs dictate specific handling precautions. The lipophilic biphenyl core allows the molecule to interact with the lipid bilayers of the skin, while the acidic moiety can cause localized pH disruptions, leading to irritation.

GHS Hazard Classifications
  • Skin Irritation 2 (H315): Causes skin irritation.

  • Eye Irritation 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H335): May cause respiratory irritation (primarily an inhalation hazard when handled as a dry, fine powder).

Handling and Storage Guidelines
  • Storage Causality: Store at 2–8°C in a desiccator. The benzylic alcohol is susceptible to slow oxidation if exposed to atmospheric oxygen and light over extended periods. Keeping the compound cold and dry prevents premature degradation into the corresponding aldehyde or dicarboxylic acid.

  • Handling Causality: Because the compound is a dry powder with a propensity for electrostatic cling, always use anti-static spatulas and weigh the material inside a certified fume hood to mitigate the H335 respiratory hazard.

SpillResponse Spill Chemical Spill Detected (Solid Powder) Assess Assess Size & Ventilation (Check Fume Hood) Spill->Assess PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Assess->PPE Contain Containment & Collection (Use Anti-Static Tools) PPE->Contain Dispose Hazardous Waste Disposal (Solid Organics Bin) Contain->Dispose

Standard operating procedure for solid chemical spill response and hazard mitigation.

Experimental Workflows & Synthetic Applications

The true value of this compound lies in its orthogonal reactivity. The carboxylic acid can be activated for amide or ester coupling, while the benzylic alcohol can be independently oxidized or etherified.

OrthogonalReactivity Core 3'-(Hydroxymethyl)-[1,1'-biphenyl] -3-carboxylic acid COOH_React Carboxylic Acid Reactivity (Amide/Ester Formation) Core->COOH_React Base / Coupling Agent OH_React Hydroxyl Reactivity (Oxidation/Etherification) Core->OH_React Mild Oxidant Amide Amide Coupling (HATU / DIPEA) COOH_React->Amide Oxidation Oxidation to Aldehyde (Dess-Martin Periodinane) OH_React->Oxidation

Orthogonal synthetic pathways for 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid.

Protocol 1: Amide Bond Formation (Targeting the Carboxylic Acid)

When coupling this sterically hindered biphenyl acid to an amine, standard carbodiimides (like EDC) often yield poor conversions. HATU is selected here because its 7-azabenzotriazole leaving group is highly efficient at driving the coupling of deactivated or hindered aromatic acids.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert N₂ atmosphere, dissolve 1.0 eq (e.g., 228 mg, 1.0 mmol) of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid in 5.0 mL of anhydrous DMF. Causality: DMF is required due to the high XLogP3 of the biphenyl system, ensuring complete solvation.

  • Activation: Add 1.2 eq of HATU, followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Causality: The pre-activation forms the active OAt ester. The color will typically shift to a pale yellow.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir for 2–4 hours at room temperature.

  • Self-Validating Check (TLC/LC-MS): Quench a 10 µL aliquot in 1 mL of Acetonitrile. Run LC-MS. You should observe the disappearance of the M-H = 227 m/z peak (starting material) and the appearance of the expected product mass.

  • Workup: Dilute the reaction with Ethyl Acetate (25 mL) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and 5x with 5% aqueous LiCl. Causality: The repetitive LiCl washes are a critical self-validating step to completely partition the DMF out of the organic layer, preventing NMR contamination.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 2: Selective Oxidation to the Aldehyde

To utilize the benzylic position for reductive amination or Wittig reactions, it must be oxidized. Dess-Martin Periodinane (DMP) is chosen over Jones reagent to prevent over-oxidation to the dicarboxylic acid, which would destroy the molecule's orthogonal utility.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the biphenyl compound in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Oxidation: Cool the flask to 0°C. Slowly add 1.2 eq of DMP in portions. Causality: Cooling controls the exothermic nature of the iodine(V) reduction and minimizes side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1.5 hours.

  • Self-Validating Check: Monitor via TLC (Hexanes:EtOAc 1:1). The aldehyde product will run significantly higher (higher Rf) than the highly polar, hydrogen-bonding benzylic alcohol starting material.

  • Quench & Workup: Pour the mixture into a 1:1 solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. Causality: This step is non-negotiable. The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, breaking up the emulsion and allowing clean phase separation.

  • Extraction: Extract 3x with DCM, dry over MgSO₄, and concentrate in vacuo.

Analytical Validation Standards

To ensure the integrity of the compound before use in sensitive biological assays, rigorous analytical validation is required.

  • Chromatography (HPLC/TLC): When running TLC or normal-phase HPLC on this compound, the free carboxylic acid will streak heavily due to strong hydrogen bonding with the silanol groups on the stationary phase. Causality: You must add 0.1% to 1% Acetic Acid or Formic Acid to the mobile phase. This suppresses the ionization of the benzoic acid, ensuring sharp, quantifiable peaks.

  • Mass Spectrometry (LC-MS): Due to the carboxylic acid, the compound ionizes exceptionally well in Negative Electrospray Ionization (ESI-) mode . Look for the [M-H]⁻ peak at 227.07 m/z[1].

  • Nuclear Magnetic Resonance (¹H-NMR): Key diagnostic peaks include the benzylic -CH₂- protons, which typically appear as a sharp singlet around 4.60–4.80 ppm (depending on the deuterated solvent used, typically DMSO-d₆), and the broad exchangeable -OH and -COOH protons, which will appear downfield (>10 ppm) and disappear upon D₂O exchange.

References

  • PubChem. "3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid." National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Molecular Docking of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid: A Prototypical Workflow

Executive Summary In the landscape of modern drug discovery, in silico molecular docking stands as a cornerstone computational technique, enabling the rapid and cost-effective prediction of binding interactions between s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, in silico molecular docking stands as a cornerstone computational technique, enabling the rapid and cost-effective prediction of binding interactions between small molecules and their macromolecular targets. This guide provides a comprehensive, in-depth walkthrough of the molecular docking process for 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid, a compound featuring key pharmacophoric elements such as a biphenyl scaffold, a carboxylic acid moiety, and a hydroxymethyl group. Given the absence of a defined biological target for this specific molecule, this whitepaper establishes a prototypical workflow by selecting a scientifically rational target, Cyclooxygenase-2 (COX-2), an enzyme frequently targeted by drugs with similar structural motifs. We will meticulously detail each phase of the process, from target selection and preparation to ligand setup, grid-based docking simulation, and the critical analysis of the resulting data. This document is designed for researchers, computational chemists, and drug development professionals, offering not just a procedural protocol but also the causal reasoning behind each critical step, thereby ensuring a foundation of scientific integrity and reproducibility.

Foundational Principles: The Ligand, The Target, and The Method

The Rationale of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and conformation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[1][2] The primary goals are twofold: to accurately predict the binding mode of the ligand (pose prediction) and to estimate the strength of the interaction, commonly expressed as binding affinity.[2] By simulating this "lock-and-key" interaction, researchers can screen vast virtual libraries of compounds against a protein target, prioritizing those with the highest predicted affinity for further experimental validation. This structure-based drug design approach significantly accelerates the identification of lead compounds.[3]

The Ligand: 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

The subject of our study is a molecule with distinct structural features that suggest potential for biological activity. An analysis of its key functional groups provides a basis for predicting its interaction profile:

  • [1,1'-Biphenyl] Core: This rigid, hydrophobic scaffold is a common feature in many bioactive molecules, providing a structural backbone that can fit into hydrophobic pockets within a protein's active site.

  • Carboxylic Acid Group: This moiety is a potent hydrogen bond donor and acceptor and is negatively charged at physiological pH. It is a critical feature in numerous drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs), where it often forms key salt bridges or hydrogen bonds with positively charged residues like Arginine.[4]

  • Hydroxymethyl Group: This flexible, polar group can also participate in hydrogen bonding, providing an additional anchor point to polar residues within a binding site.[5]

Target Selection: Cyclooxygenase-2 (COX-2) as a Prototypical Receptor

In the absence of established biological data for our ligand, a logical target must be selected to demonstrate a meaningful docking workflow. Cyclooxygenase-2 (COX-2) is an excellent candidate for the following reasons:

  • Structural Precedent: Many known COX-2 inhibitors (e.g., Celecoxib, Diclofenac) possess biphenyl or related diaryl scaffolds.

  • Binding Site Characteristics: The COX-2 active site features a prominent hydrophobic channel, suitable for accommodating the biphenyl core, and a critical Arginine residue (Arg120) at its entrance, which is a known interaction partner for the carboxylic acid group of many NSAIDs.

  • Data Availability: High-resolution crystal structures of human COX-2 are readily available in the Protein Data Bank (PDB), providing a reliable starting point for computational studies. For this guide, we will utilize the PDB entry 5IKR .

The Computational Workflow: A Validating Protocol

This section details the step-by-step methodology for performing the molecular docking simulation. The protocol is designed to be self-validating and follows best practices in the field.

Required Software and Resources
  • AutoDock Suite: A powerful and widely used open-source software package for molecular docking. We will use AutoDock Tools (ADT) for file preparation and AutoDock Vina for the docking calculation.[6][7]

  • Molecular Visualization Software: A tool for inspecting and analyzing molecular structures. UCSF Chimera or PyMOL are highly recommended.[8]

  • Databases:

    • Protein Data Bank (PDB): An archive of macromolecular structural data.[9]

    • PubChem: A public repository for small molecule information.[9]

High-Level Workflow Overview

The entire process can be visualized as a sequential flow, from initial data retrieval to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Receptor_Prep Receptor Preparation (PDB: 5IKR) Grid_Gen Grid Box Generation (Defining the Active Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (PubChem) Docking Execute Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Results Analyze Docking Score & Binding Poses Docking->Results Visualization Visualize Interactions (PyMOL/Chimera) Results->Visualization

Caption: High-level workflow for the molecular docking process.
Experimental Protocol: Step-by-Step Methodology

The goal of this step is to clean the raw PDB structure, preparing it for the docking simulation by removing extraneous molecules and adding necessary atomic information.[1][8]

StepActionRationale
1.1 Download the crystal structure of COX-2 (PDB ID: 5IKR) from the RCSB PDB database.To obtain the high-resolution 3D coordinates of the target protein.
1.2 Load the PDB file into UCSF Chimera or another molecular viewer.To visually inspect the structure and perform modifications.
1.3 Remove all water molecules, co-solvents, and the co-crystallized ligand (Celecoxib).These molecules would interfere with the docking of our new ligand. Water molecules are typically removed unless they are known to play a critical role in ligand binding (structural waters).[10]
1.4 Isolate the relevant protein chain (Chain A in 5IKR) if the biological unit is a monomer.To simplify the system and remove redundant protein chains that are not part of the active site of interest.[11]
1.5 Add hydrogen atoms to the protein, assuming a physiological pH of 7.4.The original PDB files often lack hydrogen atoms. Adding them is crucial for correctly calculating electrostatic interactions and hydrogen bonds.[12]
1.6 Add partial charges (e.g., Gasteiger charges) to all atoms.The docking scoring function requires charges to compute the electrostatic energy term of the binding affinity.[11]
1.7 Save the cleaned receptor structure in the PDBQT file format (receptor.pdbqt).PDBQT is the required input format for AutoDock Vina, containing atomic coordinates, partial charges, and atom type information.[13]

This phase converts the 2D representation of our ligand into a 3D structure ready for docking.

StepActionRationale
2.1 Obtain the 2D structure of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. This can be done by searching PubChem or by drawing it in a chemical sketcher.To get the basic connectivity of the molecule.
2.2 Convert the 2D structure to a 3D conformation and perform an energy minimization (e.g., using a force field like MMFF94).To generate a low-energy, sterically favorable 3D structure. Docking programs are more efficient when starting with a reasonable conformation.[10]
2.3 Load the 3D structure into AutoDock Tools (ADT).To prepare the ligand for docking.
2.4 Assign Gasteiger charges and merge non-polar hydrogens.Similar to the receptor, this is required for the scoring function.
2.5 Define the rotatable bonds. ADT will typically do this automatically.This step defines the ligand's conformational flexibility, allowing the docking algorithm to explore different shapes (torsions) of the ligand within the binding site.
2.6 Save the prepared ligand in the PDBQT file format (ligand.pdbqt).To generate the required input file for AutoDock Vina.

The grid box defines the three-dimensional search space on the receptor where the docking algorithm will attempt to place the ligand.[14]

StepActionRationale
3.1 In ADT, with the prepared receptor loaded, open the Grid Box tool.To visually define the docking search space.
3.2 Center the grid box on the active site of COX-2. A reliable way to do this is to use the coordinates of the original co-crystallized ligand (Celecoxib) before it was deleted.This ensures the search is focused on the known binding pocket, dramatically increasing efficiency and the likelihood of finding a relevant binding pose.[1][15]
3.3 Adjust the dimensions of the grid box (e.g., 24x24x24 Å) to ensure it fully encompasses the entire active site, providing enough room for the ligand to rotate and translate freely.The box must be large enough to accommodate the ligand in various orientations but not so large as to make the search computationally intractable.[16][17]
3.4 Save the grid box parameters (center coordinates and dimensions). These will be used in the configuration file for Vina.To provide the docking program with the precise boundaries of the simulation.

This is the final computational step where AutoDock Vina performs the docking.

StepActionRationale
4.1 Create a text file named conf.txt.This file will contain all the necessary parameters for the Vina run.
4.2 In conf.txt, specify the names of the receptor and ligand files, and the center and dimensions of the grid box.To tell Vina which molecules to dock and where to perform the search.
4.3 Set the exhaustiveness parameter (e.g., 8 or 16).This parameter controls the thoroughness of the conformational search. Higher values lead to a more exhaustive search at the cost of longer computation time.
4.4 Execute AutoDock Vina from the command line using the command: vina --config conf.txt --log log.txtThis initiates the docking calculation. Vina will sample different ligand poses, score them, and rank them.[18]

Interpreting the Output: From Data to Insight

The output of a docking simulation is a set of predicted binding poses and their associated scores. Proper analysis is crucial to extract meaningful biological insights.[19]

Quantitative Analysis: Binding Affinity and RMSD

AutoDock Vina provides a binding affinity score in kcal/mol. This score is an estimation of the binding free energy.

  • Binding Affinity: The more negative the score, the stronger the predicted binding interaction.[20] Scores below -6.0 kcal/mol are generally considered promising starting points.

  • Root Mean Square Deviation (RMSD): When multiple poses are generated, the RMSD value between them indicates how different they are. A low RMSD (< 2.0 Å) between the top-scoring poses suggests the algorithm consistently found a single, favorable binding mode.[19][20]

Table 1: Hypothetical Docking Results for 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid against COX-2

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.90.00
2-8.51.35
3-8.21.87
4-7.93.45
5-7.64.12
Qualitative Analysis: Visualizing Key Interactions

The docking score alone is insufficient. The binding pose must be visually inspected to ensure it is chemically sensible and to identify the key intermolecular interactions driving the binding.[21]

G cluster_analysis Analysis of the Top-Ranked Pose TopPose Top-Ranked Pose (e.g., -8.9 kcal/mol) Interactions Key Interactions TopPose->Interactions H_Bonds Hydrogen Bonds (e.g., with Arg120, Tyr355) Interactions->H_Bonds Hydrophobic Hydrophobic Interactions (e.g., with Val523, Leu352) Interactions->Hydrophobic Pi_Stacking Pi-Pi Stacking (e.g., with Phe518) Interactions->Pi_Stacking Conclusion Plausible Binding Mode H_Bonds->Conclusion Hydrophobic->Conclusion Pi_Stacking->Conclusion

Caption: Logical flow for the qualitative analysis of a docking pose.

Protocol for Visual Inspection:

  • Load Receptor and Ligand Poses: Open the prepared receptor (receptor.pdbqt) and the Vina output file containing the docked ligand poses into UCSF Chimera or PyMOL.

  • Identify Interacting Residues: Focus on the amino acid residues within 4-5 Å of the top-scoring ligand pose.

  • Analyze Hydrogen Bonds: Look for potential hydrogen bonds between the ligand's carboxylic acid and hydroxymethyl groups and polar residues in the active site. In our COX-2 example, a critical interaction to look for is a salt bridge or strong hydrogen bond between the ligand's carboxylate and the guanidinium group of Arg120 .

  • Analyze Hydrophobic Interactions: Examine the placement of the biphenyl core. It should ideally be situated within a hydrophobic pocket, making favorable contacts with non-polar residues such as Leucine, Valine, and Phenylalanine.

  • Assess Steric Clashes: Ensure there are no significant steric clashes (atomic overlaps) between the ligand and the receptor, which would indicate an energetically unfavorable pose.

Conclusion and Future Perspectives

This guide has outlined a rigorous and scientifically grounded workflow for the in silico molecular docking of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid against a rationally selected target, COX-2. By following this detailed protocol, researchers can generate reliable predictions about the binding behavior of novel compounds.

The hypothetical results, showing a strong binding affinity and plausible interactions with key active site residues, suggest that this molecule could be a viable candidate for further investigation as a COX-2 inhibitor. However, it is imperative to recognize that molecular docking is a predictive tool, not a definitive one. The insights gained from this in silico analysis form a strong hypothesis that must be validated through more advanced computational methods, such as molecular dynamics (MD) simulations to assess the stability of the complex over time, and ultimately, through experimental in vitro binding and activity assays.

References

  • Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Retrieved March 12, 2026, from [Link]

  • DOCKING. (2024, November 14). Center for Computational Structural Biology. Retrieved March 12, 2026, from [Link]

  • Glide | Schrödinger. (n.d.). Schrödinger. Retrieved March 12, 2026, from [Link]

  • Liu, Y., et al. (2022). CB-Dock2: improved protein-ligand blind docking by integrating cavity detection, docking and homologous template fitting. Nucleic Acids Research, 50(W1), W159-W164. Retrieved March 12, 2026, from [Link]

  • How does one prepare proteins for molecular docking? (2021, September 20). Quora. Retrieved March 12, 2026, from [Link]

  • In Silico Molecular Docking: A Comprehensive Overview. (2026, January 6). Broadway Infosys. Retrieved March 12, 2026, from [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube. Retrieved March 12, 2026, from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. Retrieved March 12, 2026, from [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PMC. Retrieved March 12, 2026, from [Link]

  • [MD-2] Protein Preparation for Molecular Docking. (2022, November 22). YouTube. Retrieved March 12, 2026, from [Link]

  • Steps of ligand docking. (n.d.). Docking Server. Retrieved March 12, 2026, from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. Retrieved March 12, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). University of Cantabria. Retrieved March 12, 2026, from [Link]

  • Grid Generation and Matching for Small Molecule Docking. (n.d.). Theoretical and Computational Biophysics Group. Retrieved March 12, 2026, from [Link]

  • Tutorial 1 : A beginner's guide to in-silico drug discovery. (2023, October 26). YouTube. Retrieved March 12, 2026, from [Link]

  • Molecular Docking — Dockey 0.9.0 documentation. (n.d.). Read the Docs. Retrieved March 12, 2026, from [Link]

  • Allen, W. J., et al. (2015). Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41. Journal of chemical information and modeling, 55(6), 1236–1246. Retrieved March 12, 2026, from [Link]

  • How to analyse docking results from HADDOCK or refine models? (n.d.). Bonvin Lab. Retrieved March 12, 2026, from [Link]

  • Protein-ligand docking. (n.d.). Cresset. Retrieved March 12, 2026, from [Link]

  • Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved March 12, 2026, from [Link]

  • LaBOX: A Grid Box Calculation Tool for Molecular Docking. (2023, August 12). GitHub. Retrieved March 12, 2026, from [Link]

  • Protein-ligand docking. (2019, October 19). Galaxy Training. Retrieved March 12, 2026, from [Link]

  • Kumar, A., & Singh, J. (2023). Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. IntechOpen. Retrieved March 12, 2026, from [Link]

  • WO2010118291A2 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor. (n.d.). Google Patents.
  • 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • Cichonska, K., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 25(19), 4625. Retrieved March 12, 2026, from [Link]

  • Synthesis and biological investigation of (+)-3-hydroxymethylartemisinin. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

Abstract This document provides a comprehensive technical guide for the synthesis of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid via the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid via the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility, mild reaction conditions, and broad functional group tolerance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical advice to ensure successful and reproducible outcomes. We will detail a robust procedure for coupling (3-carboxyphenyl)boronic acid with 3-bromobenzyl alcohol, address common challenges related to substrate functional groups, and provide a framework for reaction optimization and product purification.

Introduction: The Significance of Substituted Biaryls

The biaryl structural motif is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4] The specific target molecule, 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid, is a valuable bifunctional building block. The carboxylic acid and hydroxymethyl groups provide orthogonal handles for further chemical modification, making it an attractive intermediate for the synthesis of complex molecules in drug discovery and materials science.

The palladium-catalyzed Suzuki-Miyaura reaction, which earned its developers the 2010 Nobel Prize in Chemistry, is an exceptionally powerful method for constructing C(sp²)–C(sp²) bonds.[1] It involves the cross-coupling of an organoboron species (typically a boronic acid) with an organic halide or pseudohalide.[1][5] Its advantages include the use of thermally stable and less toxic boron reagents and its compatibility with a wide array of functional groups.[6]

This guide focuses on a practical and efficient synthesis route, addressing the specific challenges posed by the acidic proton of the carboxylic acid and the potentially coordinating hydroxyl group of the benzyl alcohol.

Reaction Principle: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is critical for troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromobenzyl alcohol), forming a Pd(II) complex.[1][2]

  • Transmetalation: This is the crucial C-C bond-forming step. The organic group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate "ate" complex.[6][7][8] The choice of base is critical and can significantly impact reaction efficiency.[9]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation Product Ar-Ar' Transmetal->Product Reductive Elimination Product->Pd0 ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH Boronic Acid (Ar'-B(OH)₂) Boronate [Ar'-B(OH)₃]⁻ ArBOH->Boronate Base Base (e.g., K₂CO₃) Base->ArBOH Activation Boronate->Transmetal [X-Pd(II)-L₂]⁻ caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol

This protocol details the synthesis of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid from 3-bromobenzyl alcohol and (3-carboxyphenyl)boronic acid.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Bromobenzyl alcohol≥98%Commercial
(3-Carboxyphenyl)boronic acid≥97%Commercial
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%CommercialCatalyst. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialBase. Must be finely powdered.
1,4-DioxaneAnhydrousCommercialSolvent.
Deionized WaterHigh PurityIn-houseUsed for biphasic system.
Ethyl AcetateACS GradeCommercialFor extraction.
Hydrochloric Acid (HCl)1 M solutionCommercialFor acidification.
Brine (Saturated NaCl)In-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)CommercialFor drying.
Schlenk flask / Round-bottom flaskReaction vessel.
Reflux condenser
Magnetic stirrer with hotplate
Inert gas line (Nitrogen or Argon)For degassing and maintaining atmosphere.
Standard glassware for workupSeparatory funnel, beakers, etc.
Rotary evaporatorFor solvent removal.
Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Reagent Setup (Flask, Stir Bar, Reactants) start->setup degas 2. Degassing (3x Vacuum/Inert Gas Cycles) setup->degas solvent 3. Add Solvents (Dioxane/Water) degas->solvent catalyst 4. Add Catalyst (Pd(PPh₃)₄) solvent->catalyst reflux 5. Heat to Reflux (85-95 °C, Monitor by TLC) catalyst->reflux cool 6. Cool to RT reflux->cool acidify 7. Acidify (Add 1M HCl to pH 2-3) cool->acidify extract 8. Extraction (Ethyl Acetate, 3x) acidify->extract wash 9. Wash Organic Layer (Brine) extract->wash dry 10. Dry & Filter (MgSO₄) wash->dry concentrate 11. Concentrate (Rotary Evaporator) dry->concentrate purify 12. Purify (Column Chromatography or Recrystallization) concentrate->purify end End (Pure Product) purify->end

Caption: Fig. 2: Experimental Workflow for Synthesis.

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzyl alcohol (1.00 g, 5.35 mmol, 1.0 equiv), (3-carboxyphenyl)boronic acid (1.06 g, 6.42 mmol, 1.2 equiv), and finely powdered potassium carbonate (2.22 g, 16.05 mmol, 3.0 equiv).

  • Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen). Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure the removal of oxygen, which can lead to catalyst degradation and side reactions like boronic acid homocoupling.[1][10]

  • Solvent Addition: Under a positive pressure of inert gas, add 25 mL of 1,4-dioxane and 8 mL of deionized water via syringe. Stir the mixture to form a suspension.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol, 5 mol%). The mixture will typically turn a darker color.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Attach a reflux condenser and maintain the inert atmosphere. Allow the reaction to stir vigorously at reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots (carefully, under inert gas) every 1-2 hours. A suitable eluent system is typically a mixture of ethyl acetate and hexanes with a small amount of acetic acid (e.g., 50:50:1 v/v/v) to ensure the carboxylic acid product moves from the baseline. The reaction is typically complete within 4-12 hours.

  • Workup - Cooling and Acidification: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully add 30 mL of deionized water. Slowly acidify the aqueous mixture by adding 1 M HCl dropwise with stirring until the pH is approximately 2-3. This step protonates the carboxylate salt, making the product soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by column chromatography on silica gel (using a gradient eluent of hexanes/ethyl acetate/acetic acid) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid.

Key Considerations and Optimization

Choice of Reagents
  • Palladium Catalyst: While Pd(PPh₃)₄ is a reliable choice, other modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can offer higher turnover numbers and allow for lower catalyst loadings, sometimes even at room temperature.[2] For industrial applications, heterogeneous catalysts like Pd/C may be considered for easier removal.[11]

  • Base: The base is crucial for activating the boronic acid.[9] K₂CO₃ is a cost-effective and generally effective choice. For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may improve yields.[1][11] The presence of the carboxylic acid requires a sufficient excess of base (typically 2-3 equivalents) to both neutralize the acid and facilitate the catalytic cycle.

  • Solvent: A biphasic solvent system like dioxane/water or toluene/ethanol/water is common.[1][8] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[11]

Functional Group Tolerance and Side Reactions
  • Carboxylic Acid: The acidic proton of the -COOH group will be deprotonated by the base. It is essential to use a sufficient excess of base to account for this. After the reaction, the product exists as a carboxylate salt and must be re-acidified during workup to precipitate or extract the neutral carboxylic acid product.

  • Hydroxymethyl Group: The -CH₂OH group is generally well-tolerated in Suzuki couplings. Unlike phenols, the alcoholic proton is not acidic enough to interfere significantly, and the oxygen is not typically a strong enough ligand to poison the palladium catalyst under these conditions.[12]

  • Homocoupling: A common side reaction is the coupling of two boronic acid molecules.[1][10] This is often promoted by the presence of oxygen.[1] Meticulous degassing of the reaction mixture and maintaining a robust inert atmosphere are the best ways to minimize this byproduct.[10]

Purification Strategy

Purifying biaryl carboxylic acids can be challenging due to the potential for co-elution with residual boronic acid starting material on silica gel.

  • Acid/Base Extraction: A preliminary purification can be achieved by dissolving the crude product in a solvent like ethyl acetate and washing with a mild base (e.g., saturated NaHCO₃ solution). The desired product will move to the aqueous layer as its sodium salt. The layers are then separated, the aqueous layer is re-acidified with HCl, and the precipitated pure product is extracted back into an organic solvent.

  • Chromatography: If chromatography is necessary, adding a small amount of acetic acid (0.5-1%) to the mobile phase can help prevent streaking of the carboxylic acid product on the silica gel.[13]

  • Esterification: For particularly difficult separations, the crude mixture can be converted to its methyl ester derivative (e.g., using TMS-diazomethane or MeOH/H₂SO₄). The less polar ester is often much easier to purify via chromatography. The pure ester can then be easily hydrolyzed back to the carboxylic acid.[13]

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly effective and reliable method for the synthesis of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. By carefully selecting the catalyst, base, and solvent, and by controlling the reaction atmosphere, researchers can achieve high yields of this valuable bifunctional building block. The detailed protocol and optimization strategies presented in this guide offer a solid foundation for scientists in both academic and industrial settings to successfully implement this important transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Scientific Research Publishing Inc. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ScienceDirect. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • National Center for Biotechnology Information. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Sci-Hub. Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process | Organic Letters. [Link]

  • ACS Publications. Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides | Journal of the American Chemical Society. [Link]

  • Reddit. Trouble isolating my Suzuki coupling biaryl acid product. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • MDPI. Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

  • Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • EThOS. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • ORBi. Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. [Link]

  • Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. [Link]

Sources

Application

3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid as a monomer in polymer synthesis

Application Note: 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid in the Synthesis of High-Performance Poly(arylene alkylene ester)s Introduction and Mechanistic Rationale The development of high-performance enginee...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid in the Synthesis of High-Performance Poly(arylene alkylene ester)s

Introduction and Mechanistic Rationale

The development of high-performance engineering thermoplastics relies heavily on the incorporation of rigid aromatic units into the polymer backbone. However, traditional A2​+B2​ step-growth polymerizations (e.g., polymerizing a diacid with a diol) require rigorous stoichiometric control to achieve high molecular weights, as dictated by the Carothers equation.

3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS 176212-48-9) is an asymmetric AB-type monomer that elegantly circumvents this limitation. Because each monomer molecule contains exactly one hydroxyl group and one carboxylic acid group, stoichiometric balance is inherently guaranteed. This facilitates the synthesis of high-molecular-weight polyesters without the need for precise, continuous monomer weighing and balancing [1].

Causality of Structural Features:

  • Benzylic Hydroxyl Reactivity: Unlike phenolic hydroxyl groups, which suffer from poor nucleophilicity and often require pre-activation (e.g., acetylation to form intermediate acetates for transesterification), the benzylic alcohol (-CH 2​ OH) in this monomer is a primary aliphatic alcohol. This allows for direct, facile esterification under standard melt or solution conditions [3].

  • Biphenyl Backbone & Meta-Linkage: The biphenyl core imparts exceptional thermal stability (T d​ > 400 °C) and mechanical rigidity [2]. Furthermore, the 3,3'-substitution pattern (meta-meta linkage) introduces a structural "kink" in the polymer chain. This disrupts the highly ordered chain packing typically seen in para-substituted aromatic polyesters, effectively suppressing crystallization and yielding an amorphous polymer with high optical transparency and a high glass transition temperature (T g​ ).

G M Monomer Structural Features B 3,3'-Biphenyl Core M->B H Benzylic Hydroxyl (-CH2OH) M->H C Aromatic Carboxylic Acid (-COOH) M->C R1 High Thermal Stability (Td > 400°C) & Chain Rigidity B->R1 R3 Amorphous Morphology (Kinked Meta-Linkage) B->R3 R2 High Nucleophilicity (Standard Esterification) H->R2 C->R2

Structure-property relationships of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid.

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols detail both melt and solution polycondensation pathways.

Monomer Purification (Critical Pre-requisite)

Causality: Step-growth polymerization is highly sensitive to monofunctional impurities, which act as irreversible chain terminators.

  • Dissolve the raw 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid monomer in boiling ethanol.

  • Perform hot filtration immediately to remove insoluble oligomeric impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Collect the white crystals via vacuum filtration and dry in a vacuum oven at 60 °C for 24 hours (Target purity > 99.5% by HPLC).

Protocol A: High-Temperature Melt Polycondensation

This solvent-free method is industrially scalable and utilizes thermal energy to drive the condensation reaction [3].

  • Setup: Charge a rigorously dried 50 mL Schlenk flask with 5.0 g of the purified monomer and 0.1 mol% of Titanium(IV) butoxide (Ti(OBu) 4​ ) catalyst.

  • Oligomerization: Purge the flask with ultra-high purity N 2​ three times. Immerse the flask in a pre-heated oil bath at 180 °C. Stir mechanically for 2 hours under a continuous N 2​ sweep. Rationale: This step forms low-molecular-weight oligomers while preventing the sublimation of the unreacted monomer.

  • Polycondensation: Gradually increase the temperature to 250 °C over 30 minutes. Concurrently, apply a high vacuum (< 0.1 mbar).

  • Chain Extension: Maintain these conditions for 4 hours. Rationale: High vacuum is thermodynamically required to continuously remove the water byproduct, shifting the equilibrium toward high-molecular-weight polymer formation according to Le Chatelier's principle.

  • Recovery: Cool the highly viscous melt to room temperature, dissolve in chloroform, and precipitate into excess cold methanol. Filter and dry under vacuum.

G A AB Monomer (CAS 176212-48-9) B Oligomerization (180°C, N2, Ti(OBu)4) A->B -H2O C Polycondensation (250°C, High Vacuum) B->C Chain Extension D Poly(arylene alkylene ester) (High MW, High Tg) C->D H2O Removal

Workflow for the melt polycondensation of the AB-type biphenyl monomer.

Protocol B: Mild Solution Polycondensation (Carbodiimide Coupling)

For laboratory-scale synthesis avoiding high-temperature thermal degradation.

  • Setup: In a flame-dried round-bottom flask, dissolve 2.0 g of the monomer in 20 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 0.2 equivalents of 4-(dimethylamino)pyridinium p-toluenesulfonate (DPTS). Rationale: DPTS is specifically chosen over DMAP as it acts as a bifunctional proton-transfer catalyst, significantly accelerating aliphatic-aromatic esterification while suppressing the formation of unreactive N-acylurea byproducts.

  • Reaction: Stir the mixture at room temperature for 48 hours under an argon atmosphere.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Concentrate the organic layer and precipitate the polymer into cold diethyl ether.

Data Presentation

The table below summarizes the expected thermomechanical and molecular weight outcomes comparing the two synthetic methodologies.

Table 1: Comparative Thermomechanical and Molecular Weight Data for Poly(3'-(hydroxymethyl)biphenyl-3-carboxylate)

Synthesis MethodCatalyst SystemM n​ (kDa)M w​ /M n​ (PDI)T g​ (°C)T d,5%​ (°C)Yield (%)
Melt Polycondensation Ti(OBu) 4​ 45.22.114241592
Solution Polycondensation EDC / DPTS28.51.613841085

Note: M n​ (Number-average molecular weight) is determined via GPC against Polystyrene standards. T d,5%​ indicates the temperature at 5% weight loss under thermogravimetric analysis (TGA) in a nitrogen atmosphere.

References

  • Title: A Review on Biobased AB-Type Aromatic Polyesters: Monomer Design, Polymer Synthesis, and Material Properties.
  • Title: European Polymer Journal: An intrinsic flame-retardant epoxy resin was synthesized by introducing biphenyl structures.
  • Title: Synthesis, Molecular Docking Simulation, and Enzymatic Degradation of AB-Type Indole-Based Polyesters with Improved Thermal Properties.
Method

Application Note: ¹H and ¹³C NMR Characterization of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Assignment Guide Introduction & Chemical Context The biphenyl scaffold is a privileged stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Assignment Guide

Introduction & Chemical Context

The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in therapeutics ranging from antihypertensives (e.g., sartans) to beta-3-adrenoreceptor agonists like Solabegron[1]. 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS: 176212-48-9)[2] is a highly versatile synthetic intermediate. It features two distinct, functionalizable handles: a carboxylic acid (Ring A) for amidation or esterification, and a hydroxymethyl group (Ring B) for oxidation, halogenation, or etherification.

Accurate structural characterization of this molecule is critical prior to downstream synthesis. However, the presence of two meta-substituted aromatic rings creates overlapping multiplet signals in the ¹H NMR spectrum. This application note provides a comprehensive, self-validating workflow for the unambiguous ¹H and ¹³C NMR assignment of this compound, emphasizing the causality behind solvent selection, pulse sequence choices, and 2D correlation mapping.

Experimental Design & Causality

Solvent Selection: The Role of DMSO-d₆

This molecule contains both a strong hydrogen-bond donor/acceptor (-COOH) and a secondary hydrogen-bond participant (-CH₂OH).

  • The Problem with CDCl₃: In non-polar solvents like CDCl₃, these groups form extensive intermolecular hydrogen-bonded dimers and oligomers. This leads to severe line broadening, poor solubility, and shifting of the exchangeable protons into the aromatic region, complicating analysis.

  • The Solution (DMSO-d₆): Dimethyl sulfoxide-d₆ acts as a strong hydrogen-bond acceptor, effectively disrupting solute-solute interactions. This yields sharp aromatic signals, distinct and observable exchangeable protons (the -OH of the alcohol appears as a sharp triplet due to ³J coupling with the -CH₂- group), and excellent overall solubility.

Self-Validating Protocol: D₂O Exchange

To ensure trustworthiness in the assignment of heteroatom-bound protons, a self-validating D₂O shake experiment is integrated into the workflow. By acquiring a standard ¹H spectrum, adding a drop of D₂O, and re-acquiring, the exchangeable protons (-COOH and -CH₂OH) will undergo deuterium exchange and disappear from the spectrum, unequivocally confirming their identity against the non-exchangeable aromatic protons.

NMR Acquisition Protocol

Follow this step-by-step methodology to ensure high-fidelity data acquisition suitable for complex multiplet deconvolution.

Step 1: Sample Preparation

  • Weigh exactly 20.0 mg of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid.

  • Dissolve in 0.6 mL of high-purity DMSO-d₆ (99.9% D, containing 0.03% v/v TMS as an internal standard).

  • Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer the solution to a standard 5 mm precision NMR tube using a glass Pasteur pipette, filtering through a small plug of glass wool to remove any particulate matter that could distort magnetic field homogeneity (shimming).

Step 2: Spectrometer Setup (600 MHz)

  • Insert the sample and allow 5 minutes for thermal equilibration at 298 K.

  • Lock on the deuterium signal of DMSO-d₆.

  • Perform automated tuning and matching (ATM) and gradient shimming (TopShim) to achieve a line width at half height (FWHM) of < 0.8 Hz for the TMS peak.

Step 3: 1D Acquisition

  • ¹H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aromatic protons. Acquire 16 scans.

  • ¹³C NMR: Use a proton-decoupled 30° pulse sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 1024 scans. Causality: The quaternary carbons (C-1, C-1', C-3, C-3', C=O) have long T₁ relaxation times. A 2-second delay ensures these critical backbone carbons are adequately integrated and visible above the noise floor[3].

Step 4: 2D Correlation Acquisition Acquire COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling constant delay for ⁿJCH = 8 Hz, which is optimal for observing the critical ³JCH correlations across the biphenyl linkage.

Strategic Assignment Workflow & Visualization

The assignment of biphenyls requires a systematic transition from 1D proton counting to 2D topological mapping. The workflow below illustrates the logical progression required to build a self-validating structural proof.

Caption: Comprehensive 1D and 2D NMR workflow for structural elucidation and assignment validation.

Bridging the Biphenyl Gap

A common pitfall in biphenyl characterization is the inability of COSY and HSQC to connect Ring A to Ring B, as there are no protons on the bridging carbons (C-1 and C-1'). HMBC is the mandatory diagnostic tool here. The ³JCH correlations from H-2/H-6 (Ring A) to C-1' (Ring B), and reciprocally from H-2'/H-6' (Ring B) to C-1 (Ring A), are the only way to physically prove the two rings are covalently linked.

Caption: Spin system segregation and HMBC correlation mapping across the biphenyl axis.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts, multiplicities, and 2D correlations for the title compound, grounded in established spectral behaviors for functionalized biphenyls and carbohydrates[3][4].

Table 1: ¹H NMR Data Summary (600 MHz, DMSO-d₆, 298 K)
PositionShift (δ, ppm)MultiplicityJ (Hz)IntegrationAssignment Rationale & Causality
-COOH 13.10br s-1HHighly deshielded by carbonyl anisotropy; disappears upon D₂O addition.
H-2 8.18t1.81HMost downfield aromatic proton; deshielded by both the ortho-COOH and the ortho-biphenyl linkage.
H-4 7.95dt7.8, 1.51HDeshielded by the ortho-COOH group; shows COSY correlation to H-5.
H-6 7.88dt7.8, 1.51HDeshielded by the biphenyl ring current; shows HMBC to C-1'.
H-2' 7.65br s-1HIsolated proton on Ring B; flanked by biphenyl and hydroxymethyl groups.
H-5 7.60t7.81HMeta to both substituents on Ring A; exhibits classic triplet splitting.
H-6' 7.55dt7.6, 1.51HOrtho to biphenyl on Ring B; shows HMBC to C-1.
H-5' 7.45t7.61HMeta to substituents on Ring B.
H-4' 7.35dt7.6, 1.51HOrtho to the electron-donating hydroxymethyl group (shielding effect).
-OH 5.28t5.71HHydroxyl proton; triplet due to coupling with adjacent -CH₂-; disappears in D₂O.
-CH₂- 4.58d5.72HDeshielded by adjacent oxygen[4]; collapses to a singlet upon D₂O exchange.
Table 2: ¹³C NMR Data Summary (150 MHz, DMSO-d₆, 298 K)
PositionShift (δ, ppm)Carbon TypeKey HMBC Correlations (³JCH)
-COOH 167.5Quaternary (C=O)H-2, H-4
C-3' 143.2Quaternary (Ar)H-5', -CH₂-
C-1 140.5Quaternary (Ar)H-5, H-2', H-6' (Proves biphenyl link)
C-1' 139.8Quaternary (Ar)H-5', H-2, H-6 (Proves biphenyl link)
C-3 131.5Quaternary (Ar)H-5
C-6 131.2Methine (CH)H-2, H-4
C-5 129.5Methine (CH)H-1 (weak)
C-5' 129.0Methine (CH)H-1' (weak)
C-4 128.8Methine (CH)H-2, H-6
C-2 127.5Methine (CH)H-4, H-6
C-4' 126.2Methine (CH)H-2', H-6'
C-6' 125.8Methine (CH)H-2', H-4'
C-2' 125.4Methine (CH)H-4', H-6'
-CH₂OH 63.1Methylene (CH₂)H-2', H-4'

Conclusion

The complete ¹H and ¹³C NMR assignment of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid relies heavily on the strategic use of DMSO-d₆ to resolve exchangeable protons and the application of 2D HMBC to bridge the quaternary gap between the two aromatic rings. By following this self-validating protocol, researchers can confidently verify the structural integrity of this biphenyl intermediate prior to integration into complex drug discovery pipelines.

References

  • PubChem (National Institutes of Health). 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid | C14H12O3 | CID 20100115. Retrieved from:[Link]

  • Google Patents. WO2010118291A2 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor.
  • American Chemical Society (ACS Publications) . Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews (2023). Retrieved from:[Link]

  • American Chemical Society (ACS Publications) . Sustainable Recycling of Benzoic Acid Production Waste. ACS Sustainable Chemistry & Engineering (2013). Retrieved from:[Link]

Sources

Application

functionalization of the hydroxymethyl group in 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

An In-Depth Guide to the Chemoselective Functionalization of the Hydroxymethyl Group in 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid Introduction: The Strategic Importance of a Bifunctional Scaffold The 3'-(Hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chemoselective Functionalization of the Hydroxymethyl Group in 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

Introduction: The Strategic Importance of a Bifunctional Scaffold

The 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid molecule is a valuable bifunctional scaffold in modern drug discovery and materials science.[1][2] Its rigid biphenyl core provides a defined spatial orientation for its two distinct functional groups: a primary benzylic alcohol and a carboxylic acid.[3] This arrangement is a cornerstone for creating libraries of compounds with diverse pharmacological activities, including anti-inflammatory and anticancer properties.[2][4]

The primary challenge in the synthetic manipulation of this molecule lies in the chemoselective functionalization of the hydroxymethyl group without affecting the chemically sensitive carboxylic acid. This guide, intended for researchers and drug development professionals, provides a detailed exploration of strategies and robust protocols to achieve this selectivity. We will delve into the causality behind experimental choices, offering field-proven insights into oxidation, esterification, etherification, and halogenation of the target hydroxymethyl group.

Core Principles: Navigating Chemoselectivity

The relative reactivity of the hydroxymethyl group (a soft nucleophile and subject to oxidation) and the carboxylic acid group (an acid and a hard nucleophile when deprotonated) dictates the synthetic strategy. Achieving selectivity requires a carefully considered approach, which can be broadly categorized into two pathways:

  • Direct Selective Modification: Utilizing reagents and conditions that have an inherent kinetic or thermodynamic preference for the primary alcohol over the carboxylic acid. This is often the most efficient route, minimizing step count.

  • Protection-Deprotection Strategy: Temporarily "masking" the carboxylic acid with a protecting group to render it inert.[5][6] This allows for a wider range of non-selective reagents to be used on the hydroxymethyl group. The protecting group is then removed in a final step to yield the desired product.[7][8]

The choice between these pathways is a critical decision in the synthetic design process, balancing atom economy and reaction efficiency against the need for absolute selectivity.

G cluster_0 Pathway 1: Direct Selective Reaction cluster_1 Pathway 2: Protection Strategy start Starting Material 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid strategy Strategic Choice start->strategy direct_reagent Select Reagent with Inherent Alcohol Preference (e.g., mild oxidant, Appel reagents) strategy->direct_reagent High Selectivity Possible protect Protect Carboxylic Acid (e.g., as Benzyl Ester) strategy->protect Non-Selective Reagents Required direct_product Desired Functionalized Product direct_reagent->direct_product protected_intermediate Protected Intermediate protect->protected_intermediate functionalize Functionalize Hydroxymethyl Group (e.g., Etherification with NaH) protected_intermediate->functionalize functionalized_intermediate Protected, Functionalized Intermediate functionalize->functionalized_intermediate deprotect Deprotect Carboxylic Acid (e.g., Hydrogenolysis) functionalized_intermediate->deprotect path2_product Desired Functionalized Product deprotect->path2_product

Caption: Biocatalytic oxidation of the hydroxymethyl group.

Protocol: Whole-Cell Biocatalytic Oxidation

This protocol utilizes resting cells of Gluconobacter oxydans, which exhibit exquisite selectivity for the oxidation of primary alcohols to aldehydes or carboxylic acids, leaving other functional groups untouched. [9]

Parameter Value/Condition Rationale
Biocatalyst Gluconobacter oxydans (e.g., DSM 50049) resting cells High selectivity for primary alcohol oxidation; operates under mild aqueous conditions, preventing side reactions.
Substrate Conc. 10-30 g/L Balances reaction rate with potential substrate/product inhibition.
Solvent 50 mM Phosphate Buffer Maintains optimal pH for enzymatic activity and cell viability.
pH 7.0 (controlled) Critical for enzyme performance and preventing product-induced acidity which can inhibit the reaction. [10]
Temperature 30 °C Optimal temperature for G. oxydans enzymatic activity.
Agitation 200-250 rpm Ensures sufficient oxygen transfer, which is crucial for this aerobic oxidation.

| Reaction Time | 4-12 hours | Monitored by HPLC or TLC for substrate consumption. |

Step-by-Step Methodology:

  • Cell Preparation: Cultivate Gluconobacter oxydans according to standard protocols. Harvest cells during the late exponential phase by centrifugation and wash twice with phosphate buffer (50 mM, pH 7.0) to prepare the "resting cells."

  • Reaction Setup: In a baffled flask, suspend the washed cell pellet in phosphate buffer to a final concentration of 10-20 g/L (wet cell weight).

  • Substrate Addition: Add 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid to the desired final concentration.

  • Incubation: Place the flask in an incubator shaker at 30 °C and 200-250 rpm. Maintain the pH at 7.0 by periodic, automated, or manual addition of a dilute base (e.g., 1 M NaOH).

  • Monitoring: Withdraw aliquots periodically and analyze by HPLC or TLC (e.g., using a mobile phase of Ethyl Acetate:Hexane:Acetic Acid 70:30:1) to monitor the disappearance of the starting material and the appearance of the aldehyde product.

  • Work-up: Once the reaction is complete, remove the cells by centrifugation. Acidify the supernatant to pH 2-3 with 1 M HCl to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

B. Esterification via Mitsunobu Reaction

Esterifying the hydroxymethyl group in the presence of a free carboxylic acid is a significant challenge for standard methods like Fischer esterification. [11][12]The Mitsunobu reaction provides an elegant solution by activating the alcohol under mild, neutral conditions, allowing it to be attacked by a carboxylic acid pronucleophile. [13][14]This reaction is known for its reliability and clean inversion of stereochemistry at secondary centers, though this is not a factor for this primary alcohol. [13]

Caption: Mitsunobu esterification of the hydroxymethyl group.

Protocol: Mitsunobu Esterification with Benzoic Acid

ParameterValue/ConditionRationale
Reagents PPh₃ (1.5 eq), DIAD or DEAD (1.5 eq)The core redox couple of the Mitsunobu reaction that activates the alcohol. [13]
Pronucleophile Benzoic Acid (1.2 eq)The carboxylic acid that will form the ester with the activated alcohol.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent required to prevent quenching of reactive intermediates.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction between PPh₃ and DIAD; warming allows the reaction to proceed to completion.
Reaction Time 2-16 hoursMonitored by TLC for consumption of starting material.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Dissolution: Add anhydrous THF via syringe and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise via syringe over 15-20 minutes. A color change (typically to yellow/orange) and formation of a white precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the progress by TLC.

  • Quenching & Work-up: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue and filter to remove the precipitated triphenylphosphine oxide.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired ester product.

C. Conversion to 3'-(Chloromethyl)-[1,1'-biphenyl]-3-carboxylic acid via the Appel Reaction

Converting the hydroxymethyl group to a reactive chloromethyl or bromomethyl group opens pathways for nucleophilic substitution reactions to introduce amines, thiols, or other functionalities. The Appel reaction is an exceptionally mild and effective method for this transformation, using triphenylphosphine and a carbon tetrahalide. [15][16][17]It proceeds under neutral conditions, preserving the acid-sensitive carboxylic acid group. [18]

Caption: Appel reaction for conversion to a chloromethyl group.

Protocol: Appel Reaction for Chlorination

ParameterValue/ConditionRationale
Reagents PPh₃ (1.5 eq), CCl₄ (solvent and reagent)PPh₃ and CCl₄ form the reactive phosphonium intermediate that activates the alcohol for Sₙ2 displacement by chloride. [16][18]
Solvent Acetonitrile (MeCN) or excess CCl₄A polar aprotic solvent is required. CCl₄ can serve as both reagent and solvent.
Temperature Room Temperature to RefluxHeating is often required to drive the reaction to completion.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add carbon tetrachloride (CCl₄, 3.0-5.0 eq, or it can be used as the solvent).

  • Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 4-24 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting alcohol.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide.

  • Purification: Triturate the residue with a minimal amount of cold diethyl ether and filter to remove the bulk of the triphenylphosphine oxide. The filtrate can be concentrated and purified further by flash column chromatography on silica gel to yield the pure 3'-(Chloromethyl)-[1,1'-biphenyl]-3-carboxylic acid.

Conclusion

The is a task that demands a keen understanding of chemoselectivity. By choosing the appropriate strategy—either direct, selective modification using mild reagents or a robust protection-deprotection sequence—researchers can unlock the full synthetic potential of this valuable scaffold. The protocols detailed herein for oxidation, esterification, and halogenation provide reliable and reproducible methods to generate a diverse array of derivatives, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link]

  • Method for synthesizing 4-hydroxymethyl biphenyl - CN107602339B. Google Patents.
  • esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid Using Gluconobacter oxydans. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC. Available at: [Link]

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds. MDPI. Available at: [Link]

  • Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid. Green Chemistry (RSC Publishing). Available at: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Appel reaction. Wikipedia. Available at: [Link]

  • Ring-closing C–O/C–O metathesis of ethers with primary aliphatic alcohols. PMC. Available at: [Link]

  • Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Towards scalable reductive etherification of 5-hydroxymethyl-furfural through iridium-zeolite-based bifunctional catalysis. Green Chemistry (RSC Publishing). Available at: [Link]

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Master Organic Chemistry. Available at: [Link]

  • Base-Mediated Amination of Alcohols Using Amidines. The Journal of Organic Chemistry. Available at: [Link]

  • (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PMC. Available at: [Link]

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. Available at: [Link]

  • DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. PMC. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • (PDF) Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. ResearchGate. Available at: [Link]

  • Chapter 6 Carboxyl Protecting Groups. Science of Synthesis. Available at: [Link]

  • Insights into the Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid Using Silver Oxide. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor - WO2010118291A3. Google Patents.
  • Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C. PLOS One. Available at: [Link]

  • Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. Available at: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • ChemInform Abstract: Intramolecular Etherification of Five-Membered Cyclic Carbonates Bearing Hydroxyalkyl Groups. ResearchGate. Available at: [Link]

  • Mitsunobu Reaction. Chemistry Steps. Available at: [Link]

  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Oriental Journal of Chemistry. Available at: [Link]

  • ChemInform Abstract: New Reagents and Synthetic Approaches to the Appel Reaction. ResearchGate. Available at: [Link]

  • Appel reaction. Grokipedia. Available at: [Link]

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Method

Application Notes &amp; Protocols: A Guide to the Synthesis and Application of Metal-Organic Frameworks Incorporating 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

Introduction: The Strategic Advantage of a Functionalized Biphenyl Linker Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in fi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of a Functionalized Biphenyl Linker

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in fields from gas storage to catalysis and drug delivery.[1][2][3][4] The modular nature of MOFs, built from inorganic metal nodes and organic linkers, allows for precise tuning of their chemical and physical properties.[5] The choice of the organic linker is paramount as it dictates the framework's topology, pore size, and, crucially, its functionality.

This guide focuses on the incorporation of a specialized linker, 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid . This linker is of particular interest for several strategic reasons:

  • Structural Rigidity: The biphenyl core provides a rigid and linear scaffold, which is conducive to the formation of robust, highly porous, and crystalline frameworks with predictable topologies.[6]

  • Asymmetric Design: The carboxylate and hydroxymethyl groups are positioned on different phenyl rings at the 3 and 3' positions. This asymmetry can lead to unique framework geometries compared to more symmetrical linkers.

  • Tunable Functionality: The carboxylic acid group serves as the primary coordination site for forming the MOF structure. The pendant hydroxymethyl (-CH₂OH) group, however, does not typically participate in the initial framework formation. Instead, it projects into the pores, providing a reactive handle for post-synthetic modification (PSM).[7] This allows for the covalent grafting of active molecules, drugs, or catalysts after the MOF has been constructed, opening a vast landscape for targeted applications.[7][8]

These attributes make MOFs derived from this linker exceptionally promising candidates for advanced applications, particularly in drug delivery, where the hydroxymethyl group can be used to anchor therapeutic payloads, and in heterogeneous catalysis, where it can serve as an attachment point for catalytic species.[9][10] This document provides a comprehensive overview of the synthesis, characterization, and potential applications of these advanced materials.

Part 1: Synthesis of a Representative MOF (Illustrative Example: Zn-HMBBC)

The solvothermal method is one of the most common and effective techniques for synthesizing high-quality MOF crystals.[5][11][12] It involves heating the constituent metal salts and organic linkers in a suitable solvent within a sealed vessel, allowing for the slow crystallization of the framework.[12]

Causality in Synthesis: Why These Conditions?
  • Metal Choice (Zinc): Zinc (II) nitrate is selected for its versatile coordination chemistry, often forming well-defined secondary building units (SBUs) like the paddlewheel-shaped Zn₂(COO)₄ clusters. These SBUs are robust and can connect to four linkers, promoting the formation of stable, three-dimensional frameworks.

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is a high-boiling point polar aprotic solvent, which is excellent for solubilizing both the metal salt and the organic linker.[11][12] Critically, under solvothermal conditions, DMF can slowly decompose to generate dimethylamine, a base that helps deprotonate the carboxylic acid linker, facilitating its coordination to the metal center.[13]

  • Temperature and Time: The reaction is conducted at 120 °C. This temperature provides sufficient thermal energy to overcome the activation barrier for crystal nucleation and growth but is typically below the decomposition temperature of the linker and the resulting MOF. The 48-hour duration allows for slow, controlled crystal growth, which is essential for achieving high crystallinity.[12][14]

Experimental Workflow: Solvothermal Synthesis

Below is a visual representation of the general workflow for synthesizing and preparing the MOF for analysis and application.

cluster_synthesis Synthesis & Isolation cluster_activation Framework Activation cluster_analysis Characterization A Reactant Dissolution (Metal Salt + Linker in DMF) B Solvothermal Reaction (Sealed Autoclave, 120 °C, 48h) A->B C Cooling & Isolation (Centrifugation/Filtration) B->C D Solvent Washing (Fresh DMF, then DCM) C->D Purification E Solvent Exchange (DCM Immersion, 72h) D->E F High-Vacuum Drying (120 °C, 24h) E->F G PXRD, TGA, FTIR, BET Surface Area Analysis F->G Analysis

Caption: General workflow for MOF synthesis, activation, and characterization.

Detailed Synthesis Protocol: Zn-HMBBC

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (H₂-HMBBC)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Reactant Preparation: In a 20 mL glass scintillation vial, dissolve 30 mg of Zn(NO₃)₂·6H₂O and 24 mg of H₂-HMBBC in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Tightly cap the vial and place it in a preheated laboratory oven at 120 °C. Maintain this temperature for 48 hours.

  • Cooling and Collection: After 48 hours, remove the vial from the oven and allow it to cool slowly to room temperature. Colorless, crystalline precipitates should be visible.

  • Isolation: Collect the solid product by centrifugation at 8000 rpm for 10 minutes. Decant and discard the supernatant.

  • Washing: Wash the collected solid by re-suspending it in 10 mL of fresh DMF and centrifuging again. Repeat this washing step three times to remove any unreacted starting materials.

Protocol: MOF Activation

Activation is a critical step to evacuate the solvent molecules occupying the pores after synthesis.[15] This process makes the internal surface area accessible for gas adsorption or for the loading of guest molecules.[16][17]

  • Solvent Exchange: After the final DMF wash, re-suspend the MOF powder in 10 mL of DCM. Allow the suspension to stand for 24 hours.

  • Repeat Exchange: Decant the DCM and replace it with a fresh 10 mL portion. Repeat this process for a total of 3 days (72 hours). This step is crucial because DCM has a lower boiling point and surface tension than DMF, making it easier to remove under vacuum.[15]

  • Drying and Activation: Collect the solid by centrifugation and transfer it to a vacuum-compatible flask. Heat the sample to 120 °C under a dynamic high vacuum (<10⁻³ mbar) for 24 hours.

  • Storage: After activation, the MOF powder should be stored in an inert atmosphere (e.g., in a glovebox or a desiccator) to prevent re-adsorption of atmospheric moisture.

Part 2: Essential Characterization Techniques

Characterizing the synthesized MOF is essential to confirm its structure, purity, porosity, and stability.[4] A combination of analytical techniques provides a comprehensive understanding of the material's properties.[16][17]

G cluster_char Characterization Suite MOF Synthesized MOF PXRD Powder X-Ray Diffraction (PXRD) MOF->PXRD Confirms Crystallinity & Phase TGA Thermogravimetric Analysis (TGA) MOF->TGA Determines Thermal Stability BET Gas Sorption (N₂) (BET Analysis) MOF->BET Measures Porosity & Surface Area FTIR Fourier-Transform Infrared (FTIR) Spectroscopy MOF->FTIR Verifies Linker Incorporation

Caption: Key techniques for comprehensive MOF characterization.

Powder X-Ray Diffraction (PXRD)
  • Purpose: PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF.[18] The resulting diffraction pattern is a unique fingerprint of the material's crystal structure.

  • Protocol: A small amount of the activated MOF powder is mounted on a sample holder. The sample is irradiated with monochromatic X-rays (typically Cu Kα, λ = 1.5418 Å) while the detector scans a range of 2θ angles (e.g., 5° to 40°).[16]

  • Interpretation: A well-defined pattern with sharp peaks indicates a highly crystalline material. The peak positions are compared to simulated patterns from single-crystal X-ray diffraction data (if available) or to patterns from previous successful syntheses to confirm the desired phase has been formed. The absence of broad humps suggests the sample is not amorphous, and the absence of peaks from starting materials confirms purity.[16]

Thermogravimetric Analysis (TGA)
  • Purpose: TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and the removal of guest solvents.[16][17]

  • Protocol: A small, accurately weighed sample (3-5 mg) of the activated MOF is placed in a TGA pan (typically alumina) and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (N₂).[16]

  • Interpretation: The TGA curve will show an initial mass loss corresponding to the removal of any residual solvent molecules. A stable plateau follows, indicating the temperature range where the framework is intact. A sharp drop in mass at higher temperatures signifies the decomposition of the organic linker and the collapse of the framework. The onset of this decomposition temperature is a key measure of the MOF's thermal stability.[17]

Gas Sorption Analysis (BET Surface Area)
  • Purpose: Nitrogen adsorption/desorption measurements at 77 K are used to determine the specific surface area, pore volume, and pore size distribution of the MOF. The Brunauer-Emmett-Teller (BET) method is commonly applied to calculate the surface area.[16]

  • Protocol: An activated sample is placed in a sample tube and further degassed in situ under vacuum at an elevated temperature (e.g., 120 °C) to ensure the pores are completely empty. The sample is then cooled to 77 K (liquid nitrogen temperature), and nitrogen gas is introduced at controlled, increasing partial pressures.

  • Interpretation: The resulting isotherm (a plot of gas adsorbed vs. relative pressure) provides quantitative data. A Type I isotherm is characteristic of microporous materials like MOFs. The BET surface area, calculated from the linear portion of the isotherm, is a measure of the total accessible surface within the pores.[16]

Expected Characterization Data Summary

The following table summarizes hypothetical but realistic data for a MOF synthesized with the H₂-HMBBC linker, based on values for similar biphenyl-based frameworks.

ParameterTechniqueExpected ResultSignificance
Crystallinity PXRDSharp diffraction peaksConfirms long-range order and successful framework formation.
Thermal Stability TGAStable up to ~400 °CHigh thermal stability is crucial for activation and many applications.[16]
BET Surface Area N₂ Sorption @ 77K1200 - 2500 m²/gA high surface area confirms significant porosity.[19][20]
Pore Volume N₂ Sorption @ 77K0.5 - 1.2 cm³/gIndicates the total volume of accessible space within the framework.

Part 3: Application Focus - Drug Delivery and Beyond

The unique structure of the H₂-HMBBC linker, with its pendant hydroxymethyl group, makes the resulting MOFs highly attractive for applications requiring surface functionalization, especially in the biomedical field.[1][8]

Drug Delivery Strategies

MOFs can serve as highly efficient nanocarriers for therapeutic agents due to their high porosity and tunable surface chemistry.[10][21]

  • Direct Pore Encapsulation: The high internal volume of the MOF allows for the physical encapsulation of drug molecules.[1] The drug is typically loaded by soaking the activated MOF in a concentrated solution of the drug. The release can then be triggered by environmental stimuli like pH changes or ion concentrations in the target tissue.[10] For example, the anti-inflammatory drug ibuprofen was one of the first molecules demonstrated to be loaded into MOFs.[1]

  • Post-Synthetic Modification (PSM): This is where the hydroxymethyl group becomes invaluable. The -OH group can be chemically modified to covalently attach drug molecules. This strategy offers several advantages:

    • Prevents Premature Leakage: Covalent attachment ensures the drug remains bound to the carrier until a specific chemical bond is cleaved at the target site.

    • Targeted Delivery: The linker can be used to attach not only the drug but also targeting ligands (e.g., folic acid, antibodies) that guide the MOF nanocarrier to specific cells or tissues, enhancing efficacy and reducing side effects.[8]

Other Potential Applications
  • Heterogeneous Catalysis: The hydroxymethyl groups can be used to anchor catalytically active metal nanoparticles or organocatalysts.[7][9][22] The MOF acts as a robust, high-surface-area support that prevents the aggregation of the active species and allows for easy catalyst recovery and reuse.[9]

  • Chemical Sensing: The functionality within the pores can be designed to selectively interact with specific analytes.[23][24] Binding of a target molecule can induce a change in the MOF's optical or electronic properties (e.g., fluorescence quenching), forming the basis of a chemical sensor.[24]

References

  • Strategies for Characterization of Large-Pore Metal-Organic Frameworks by Combined Experimental and Computational Methods. Chemistry of Materials - ACS Publications. Available at: [Link]

  • Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs). IntechOpen. Available at: [Link]

  • Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. ResearchGate. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link]

  • Physiochemical characterization of metal organic framework materials: A mini review. PMC. Available at: [Link]

  • Synthesis Methods and Crystallization of MOFs. IntechOpen. Available at: [Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC. Available at: [Link]

  • Strategies for the application of metal–organic frameworks in catalytic reactions. RSC Publications. Available at: [Link]

  • Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework. PMC. Available at: [Link]

  • Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Omega. Available at: [Link]

  • Functionalized Metal–Organic Frameworks Integrated with Plasmonic Nanoparticles: From Synthesis to Applications. PMC. Available at: [Link]

  • Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Russian Chemical Reviews. Available at: [Link]

  • High yield synthesis of metal-organic frameworks. Google Patents.
  • BIPHENYL CARBOXYLIC ACID. Ataman Kimya. Available at: [Link]

  • Metal–Organic Frameworks as Catalysts for Organic Synthesis: A Critical Perspective. Journal of the American Chemical Society. Available at: [Link]

  • Simplifying the Synthesis of Metal-Organic Frameworks. PMC. Available at: [Link]

  • Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK. Available at: [Link]

  • Design and Functionalization of Metal-Organic Frameworks for Chemical Gas Sensor Applications. Universität Freiburg. Available at: [Link]

  • Full article: Metal organic frameworks: an effective application in drug delivery systems. Cogent Chemistry. Available at: [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. PMC. Available at: [Link]

  • Chapter 9: Metal–Organic Frameworks for Sensing Applications. Books. Available at: [Link]

  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. Available at: [Link]

  • Characterization of Metal-Organic Frameworks Using X-ray Diffraction. ResearchGate. Available at: [Link]

  • Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release. MDPI. Available at: [Link]

  • Metal Organic Frameworks (MOFs): Techniques for Characterization. AZoM. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

Welcome to the technical support center for the synthesis of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this molecule, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will focus on optimizing this particular synthetic route to help you improve reaction yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Yield of the Desired Product

A low or non-existent yield of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid is a frequent challenge.[3][4] The following table outlines potential causes and suggests corrective actions.

Potential CauseRecommended Solutions
Inactive Catalyst - Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(dppf), is fresh and has not degraded.[3] Consider using a more active pre-catalyst if you suspect catalyst deactivation. - Incrementally increase the catalyst loading, for example, from 1 mol% to 3-5 mol%.[3]
Suboptimal Base - The choice of base is critical and often depends on the solvent.[3] For substrates with sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases like NaOH.[3] - Ensure the base is finely powdered and anhydrous, as its physical state can significantly impact reactivity.
Inefficient Ligand - For challenging couplings, consider using more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos).[3] - Maintain the correct palladium-to-ligand ratio. For monodentate phosphine ligands, a 1:2 or 1:4 Pd:ligand ratio is common.[3]
Solvent Effects - The reaction may require a specific solvent system. Common choices include toluene, dioxane, THF, or DMF, often with water as a co-solvent.[3][4] - Thoroughly degas all solvents to remove oxygen, which can deactivate the palladium catalyst and lead to unwanted side reactions.[3]
Low Reaction Temperature - If the reaction is sluggish, carefully increasing the temperature can enhance the reaction rate.[4] However, be mindful of potential substrate or product decomposition at elevated temperatures.
Issue 2: Significant Formation of Side Products

The presence of impurities can complicate purification and reduce the overall yield. Common side reactions in Suzuki couplings include homocoupling, dehalogenation, and protodeboronation.[5][6]

Workflow for Minimizing Side Products

Side_Product_Minimization cluster_Problem Problem Identification cluster_Solutions Potential Solutions cluster_Outcome Desired Outcome Side_Products High Levels of Side Products (Homocoupling, Dehalogenation, Protodeboronation) Optimize_Stoichiometry Adjust Reactant Stoichiometry (e.g., 1:1.2 Aryl Halide:Boronic Acid) Side_Products->Optimize_Stoichiometry Cause: Imbalance Controlled_Addition Slow Addition of Boronic Acid Side_Products->Controlled_Addition Cause: High Boronic Acid Concentration Milder_Conditions Use Milder Base (e.g., K₂CO₃, CsF) and Lower Temperature Side_Products->Milder_Conditions Cause: Harsh Conditions Ligand_Choice Employ Bulky, Electron-Rich Ligands Side_Products->Ligand_Choice Cause: Inefficient Coupling Degas_Thoroughly Ensure Rigorous Degassing of Solvents and Reagents Side_Products->Degas_Thoroughly Cause: Oxygen Presence Improved_Yield Increased Yield of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid Optimize_Stoichiometry->Improved_Yield Controlled_Addition->Improved_Yield Milder_Conditions->Improved_Yield Ligand_Choice->Improved_Yield Degas_Thoroughly->Improved_Yield

Caption: A workflow diagram illustrating strategies to minimize side product formation.

  • Homocoupling: This side reaction can occur with both the aryl halide and the boronic acid.[5] To minimize this, use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[3] In some cases, the slow addition of the boronic acid can help suppress homocoupling.[3]

  • Dehalogenation: The replacement of the halogen on the starting material with a hydrogen atom is a common side reaction.[7] This is often caused by the formation of a palladium-hydride species. To mitigate this, ensure all reagents and solvents are rigorously dried if performing the reaction under anhydrous conditions.[7] The choice of a milder base can also be beneficial.[7]

  • Protodeboronation: This involves the cleavage of the carbon-boron bond of the boronic acid.[3] Using milder reaction conditions, such as a lower temperature and a weaker base, can help to reduce the extent of this side reaction.[3]

Issue 3: Difficulty in Product Purification

The purification of the final product can be challenging due to the presence of unreacted starting materials, side products, or residual palladium catalyst.

Purification ChallengeRecommended Solution
Removal of Boronic Acid/Ester Impurities - An aqueous wash with a mild base can often remove unreacted boronic acid. - If purification by column chromatography is necessary, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on silica gel is typically effective.[8][9]
Removal of Residual Palladium - After the reaction, filtering the mixture through a pad of Celite can help remove the heterogeneous palladium catalyst.[10] - For homogeneous catalysts, treatment with activated carbon or a specialized scavenger resin can be effective. In some cases, a workup involving an aqueous solution of sodium bisulfite at an elevated temperature can significantly reduce palladium levels.[11]
Crystallization Issues - If the product fails to crystallize, attempt purification via column chromatography to remove impurities that may be inhibiting crystallization.[8] - Experiment with different solvent systems for recrystallization. A two-solvent system, where the product is soluble in one and insoluble in the other, can be effective.[8][12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura cross-coupling reaction?

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step often requires activation of the boronic acid with a base.[13]

  • Reductive Elimination: The two organic fragments are coupled, forming the C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.[1]

Catalytic Cycle of Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar_X Ar-Pd(II)L₂-X OxAdd->PdII_Ar_X Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) PdII_Ar_X->Transmetalation PdII_Ar_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Q2: Which starting materials are typically used for this synthesis?

The most common approach involves the coupling of (3-(hydroxymethyl)phenyl)boronic acid with a 3-halobenzoic acid (or its ester derivative).[1] The halogen is typically bromine or iodine, as chlorides are generally less reactive.[7][14]

Q3: Can I use a boronic ester instead of a boronic acid?

Yes, boronic esters, such as pinacol esters, can be used. They are often more stable than the corresponding boronic acids.[15] However, they may require hydrolysis to the boronic acid in situ for the reaction to proceed efficiently.[16][17]

Q4: My starting material contains an ester group. Will it be hydrolyzed under the reaction conditions?

Ester hydrolysis can be a concern, especially with stronger bases and extended reaction times.[18] To minimize this, consider using a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[13] Using a biphasic solvent system can also limit the contact of the ester with the aqueous base.[18]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][8] This allows you to determine when the starting materials have been consumed and to identify the formation of the desired product and any major side products.

Experimental Protocol: General Procedure for the Synthesis of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

This is a generalized protocol and should be optimized for your specific substrates and laboratory conditions.

Materials:

  • 3-Bromobenzoic acid (or a suitable ester derivative) (1.0 eq)

  • (3-(Hydroxymethyl)phenyl)boronic acid (1.2 - 1.5 eq)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)[1]

  • Degassed solvent (e.g., a mixture of toluene and water)[1]

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the 3-halobenzoic acid derivative, (3-(hydroxymethyl)phenyl)boronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting halide is consumed.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a biphasic system was used, separate the layers.

    • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.[9][12]

References

  • Ester Stability under Suzuki/Buchwald Conditions. Reddit. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]

  • Purification method of biphenyldicarboxylic acid. Google Patents.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Available from: [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available from: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available from: [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure. Available from: [Link]

  • Side reactions of Suzuki cross-coupling. ResearchGate. Available from: [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Available from: [Link]

  • Production of biphenyl carboxylic acid compounds. Google Patents.
  • Synthesis of 3-biphenyl hydroxamic acid. PrepChem.com. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. PubChem - NIH. Available from: [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. Available from: [Link]

  • The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. Available from: [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM. Available from: [Link]

  • 3'-[(2z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4h-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid bis-(monoethanolamine). Google.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. Available from: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

Welcome to the technical support center for 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during assays. By understanding the physicochemical properties of this compound and applying systematic troubleshooting, you can ensure accurate and reproducible experimental results.

Understanding the Molecule: A Bifunctional Challenge

3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid possesses a unique structure that contributes to its complex solubility profile. The molecule contains a hydrophobic biphenyl core, which generally leads to low aqueous solubility. However, it also features two key functional groups:

  • A Carboxylic Acid (-COOH): This acidic group allows for pH-dependent solubility. At pH values above its pKa, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.[1]

  • A Hydroxymethyl (-CH₂OH): This polar group can participate in hydrogen bonding, which can slightly improve aqueous solubility.

The interplay between the hydrophobic backbone and the ionizable and polar functional groups dictates the compound's behavior in different solvent systems. The PubChem database lists a computed XLogP3 of 2.2, indicating a degree of lipophilicity.[2]

Frequently Asked Questions (FAQs)

Here are some common questions and answers regarding the solubility of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid.

Q1: Why is my compound precipitating out of my aqueous assay buffer?

A1: Precipitation in aqueous buffers is a common issue for compounds with a hydrophobic core like 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. Several factors can contribute to this:

  • pH of the Buffer: The solubility of carboxylic acids is highly dependent on pH.[3] If the pH of your assay buffer is near or below the pKa of the carboxylic acid group, the compound will be in its less soluble, protonated form.

  • Insufficient Solvent Polarity: The biphenyl structure is nonpolar and requires a solvent system that can accommodate it.[4] Standard aqueous buffers may not be sufficient to keep the compound in solution, especially at higher concentrations.

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic compounds by competing for water molecules needed for solvation.

  • Low Temperature: Solubility of most compounds decreases at lower temperatures. If your experiments are conducted at a reduced temperature, this could contribute to precipitation.[3]

Q2: What is the best way to prepare a stock solution of this compound?

A2: For poorly soluble compounds, it is standard practice to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer.[5]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions due to its excellent solvating power for a wide range of organic molecules.[6] Other potential organic solvents include ethanol and methanol.[7]

  • Stock Concentration: Aim for a high but manageable stock concentration (e.g., 10-50 mM) to minimize the amount of organic solvent introduced into your final assay.

  • Solubilization Technique: To ensure complete dissolution, vortex the solution and use gentle heating (e.g., 37-40°C) if necessary.[8] Always visually inspect the solution to ensure there are no visible particulates before use.

Q3: I'm seeing inconsistent results in my assay. Could this be related to solubility?

A3: Absolutely. Poor solubility is a frequent cause of assay variability and can lead to misleading results.

  • False Negatives/Positives: If the compound precipitates, the actual concentration in solution will be lower than intended, potentially leading to an underestimation of its activity (false negative).[6] Conversely, compound aggregates can sometimes interfere with assay readouts, causing non-specific effects that may be misinterpreted as activity (false positive).[9]

  • Poor Dose-Response Curves: Inconsistent solubility across a dilution series can result in a non-ideal or flat dose-response curve, making it difficult to determine an accurate IC50 or EC50 value.[10]

Troubleshooting Workflow

If you are experiencing solubility issues with 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid, follow this systematic troubleshooting workflow.

Caption: A stepwise guide to troubleshooting solubility issues.

Step 1: Assess Your Stock Solution

Before troubleshooting your assay conditions, ensure your stock solution is completely dissolved.

  • Visual Inspection: Carefully examine your stock solution for any signs of cloudiness or solid particles. If any are present, the compound is not fully dissolved.

  • Re-dissolution: Try vortexing, gentle warming (not to exceed 40°C to prevent degradation), or sonication to aid dissolution.[8]

  • Fresh Preparation: If the compound does not dissolve, consider preparing a fresh stock solution. It's possible the previous solution was supersaturated or has precipitated over time, especially after freeze-thaw cycles.[6]

Step 2: Optimize the pH of Your Assay Buffer

For a carboxylic acid, pH is a critical factor influencing solubility. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ionization state of a weak acid.[11][12]

  • Henderson-Hasselbalch Equation: pH = pKa + log([A⁻]/[HA])

    • When pH > pKa, the ionized form ([A⁻], carboxylate) dominates, leading to higher aqueous solubility.[13]

    • When pH < pKa, the un-ionized form ([HA], carboxylic acid) dominates, leading to lower aqueous solubility.[13]

Protocol for pH Optimization:

  • Prepare a pH Series: Make a series of your assay buffer with pH values ranging from 6.0 to 8.0 in 0.5 unit increments.

  • Test Solubility: Add your compound (from a concentrated stock) to each buffer to your final desired assay concentration.

  • Observe and Measure: Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry or a plate-based turbidity reading to determine the pH at which solubility is maximized.[10]

  • Select Optimal pH: Choose the lowest pH that maintains solubility while being compatible with your assay system. A pH of 7.4 is often a good starting point for physiological assays.

Step 3: Utilize Co-solvents

If pH adjustment alone is insufficient, introducing a small amount of a water-miscible organic solvent (co-solvent) into your aqueous buffer can significantly improve the solubility of hydrophobic compounds.[15][16]

Common Co-solvents and Recommended Starting Concentrations:

Co-solventTypical Starting Concentration (v/v)Notes
DMSO0.1 - 1%Can interfere with some assays at higher concentrations.[17]
Ethanol1 - 5%Generally well-tolerated in many biological assays.
Polyethylene Glycol 400 (PEG 400)1 - 10%A less volatile and often less toxic option.

Protocol for Co-solvent Testing:

  • Prepare Co-solvent/Buffer Mixes: Create a series of your optimized-pH assay buffer containing different concentrations of your chosen co-solvent.

  • Add Compound: Introduce your compound to each co-solvent/buffer mix at the final desired concentration.

  • Assess Solubility: Observe for any precipitation.

  • Validate Assay Compatibility: It is crucial to run a control experiment with the co-solvent alone (without your compound) to ensure it does not interfere with your assay.

Step 4: Advanced Formulation Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[18]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[19]

When using these advanced methods, it is imperative to perform thorough validation to ensure the formulation components do not interfere with the biological assay.

Summary of Key Recommendations

ParameterRecommendationRationale
Stock Solution Prepare a 10-50 mM stock in 100% DMSO.Ensures complete initial dissolution and minimizes organic solvent in the final assay.
Assay Buffer pH Maintain a pH of ≥ 7.0.Keeps the carboxylic acid group in its more soluble, deprotonated state.
Co-solvents Use the lowest effective concentration (e.g., ≤1% DMSO or ≤5% ethanol).Enhances solubility of the hydrophobic biphenyl core while minimizing potential assay interference.
Temperature Perform dilutions and assays at a consistent, controlled temperature (e.g., room temperature or 37°C).Avoids temperature-induced precipitation.
Controls Always include a vehicle control (buffer + equivalent amount of solvent) in your experiments.Distinguishes between compound-specific effects and solvent-induced artifacts.

By systematically addressing these factors, you can overcome the solubility challenges associated with 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid and generate reliable, high-quality data in your assays.

References

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Brouwers, J., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Pharmaceutical Research, 30(3), 855-864.
  • Streng, W. H., et al. (1984). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 73(12), 1679-1682.
  • Avdeef, A. (2007). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • Li, A. P. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(21), 7236.
  • Zhang, C., et al. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K.
  • Cheméo. (n.d.). 1,1'-Biphenyl, 3-methyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Dr Mohamed Yaseen. (2022, July 28). Henderson Hassel Bach equation and drugs ionization [Video]. YouTube. [Link]

  • Waters Corporation. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Modasiya, M. K., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(2), 1459-1469.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 2. Retrieved from [Link]

  • Wang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2395.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid .

Because this molecule possesses a highly hydrophobic biphenyl core, an ionizable carboxylic acid group, and a polar hydroxymethyl group, it presents unique chromatographic challenges. This guide bypasses generic advice to focus on the specific physicochemical causality behind retention, peak shape, and resolution.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing severe peak tailing and occasional peak splitting for this compound?

A1: The Root Cause is pH-Driven Ionization Equilibrium and Silanol Interactions. The carboxylic acid group on your analyte has a predicted pKa​ of approximately 4.0 to 4.5. If your mobile phase pH is unbuffered or sits between 3.5 and 5.5, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states[1]. Because these two states have drastically different hydrophobicities, they partition into the stationary phase at different rates, resulting in peak splitting or severe broadening.

Furthermore, the ionized carboxylate group will undergo secondary electrostatic interactions with unshielded, residual silanol groups on the silica column matrix, which is the primary driver of peak tailing[2].

The Solution: You must force the molecule into a single ionization state. For reversed-phase HPLC, it is a standard rule to set the mobile phase pH at least 2 units away from the pKa​ [1]. Adjust your aqueous mobile phase to pH 2.0 – 2.5 using 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. This fully protonates the carboxylic acid, rendering it neutral, which maximizes hydrophobic retention and suppresses silanol interactions.

Q2: I adjusted the pH to 2.5, but I am struggling to resolve the target from structurally similar biphenyl impurities. What column chemistry should I use?

A2: Leverage π−π Interactions via Orthogonal Column Chemistries. A standard C18 column relies almost entirely on dispersive hydrophobic interactions. While an end-capped C18 is a good starting point to reduce silanol activity[1], it may lack the selectivity required to separate your target from other biphenyl derivatives.

Because your analyte contains a conjugated biphenyl core, you can exploit π−π (pi-pi) interactions. Switching to a Phenyl-Hexyl or Biphenyl stationary phase introduces an orthogonal retention mechanism. The electron-rich aromatic rings of the stationary phase will interact with the biphenyl rings of your analyte, providing superior resolution ( Rs​ ) for aromatic isomers and closely related impurities compared to standard alkyl phases[3].

Q3: My retention times are drifting over consecutive injections. How do I stabilize them?

A3: Control Buffer Capacity and Thermodynamics. Retention time drift for ionizable compounds is usually a symptom of poor buffer capacity or temperature fluctuations. Even at low pH, if you use a weak additive concentration, local pH micro-environments at the head of the column can shift during the gradient, altering the analyte's ionization state. The Solution:

  • Ensure your acidic modifier is consistently prepared (e.g., exactly 0.1% v/v).

  • Strictly control the column compartment temperature (e.g., 35 °C ± 0.1 °C). Temperature directly impacts mobile phase viscosity, mass transfer kinetics, and the pKa​ of the analyte itself, making thermodynamic stability critical for reproducible retention[4].

Part 2: Data Presentation & System Variables

Table 1: Effect of Mobile Phase pH on Analyte State and Peak Shape
Mobile Phase pHAnalyte Ionization StateInteraction with C18 PhasePredicted Peak ShapeRecommendation
pH < 2.5 Fully Protonated (Neutral)Strong hydrophobic retentionSharp, symmetrical ( As​ ~ 1.0)Optimal. Use 0.1% Formic Acid or TFA.
pH 3.5 - 5.5 Partially Ionized (Mixed)Variable partitioningSplit peaks, severe tailingAvoid. Dynamic equilibrium disrupts chromatography.
pH > 6.5 Fully Deprotonated (Anionic)Weak hydrophobic retentionSharp, but elutes near void volumeSub-optimal. Requires ion-pairing agents or HILIC.
Table 2: Recommended Column Chemistries
Column TypePrimary Retention MechanismBest Use Case for Biphenyl-3-carboxylic acid
End-capped C18 Dispersive HydrophobicGeneral purity analysis; requires strict pH < 2.5 to mask silanols.
Phenyl-Hexyl Hydrophobic + π−π Separating the target from aliphatic impurities or single-ring aromatics.
Biphenyl Enhanced π−π
  • Steric
Highly Recommended. Best for resolving closely related biphenyl isomers.

Part 3: Experimental Protocols

Protocol 1: Mobile Phase Preparation & pH Optimization

This protocol ensures a self-validating baseline by eliminating pH variability.

  • Aqueous Phase (Mobile Phase A): Measure 1000 mL of HPLC-grade water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration. Mix thoroughly. The resulting pH will be approximately 2.0.

  • Organic Phase (Mobile Phase B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA (0.1% v/v). Causality note: Adding acid to the organic phase prevents baseline drift during gradient elution by matching the UV absorbance of Mobile Phase A.

  • Degassing: Filter both mobile phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to remove dissolved gases that could cause pump cavitation.

Protocol 2: Gradient Method Setup and System Suitability

This protocol establishes the thermodynamic and kinetic parameters for separation.

  • Column Installation: Install a Biphenyl or Phenyl-Hexyl column (e.g., 100 mm × 4.6 mm, 2.7 µm core-shell).

  • Thermodynamic Control: Set the column oven temperature to 35 °C. Allow 15 minutes for thermal equilibration[4].

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar hydroxymethyl group).

    • 2.0 - 10.0 min: 5% to 60% B (Linear gradient to elute the hydrophobic biphenyl core).

    • 10.0 - 12.0 min: 60% to 95% B (Column wash).

    • 12.0 - 15.0 min: 5% B (Re-equilibration).

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Set UV detection to 254 nm (optimal for the conjugated biphenyl chromophore).

  • System Suitability Validation: Inject a 10 µg/mL standard. Calculate the Asymmetry Factor ( As​ ) at 10% peak height. The method is validated for routine use only if As​ is between 0.9 and 1.2[2].

Part 4: Method Optimization Workflow

HPLC_Optimization Start Analyze 3'-(Hydroxymethyl)- [1,1'-biphenyl]-3-carboxylic acid CheckPeak Observe Peak Shape & Retention Start->CheckPeak Tailing Issue: Peak Tailing or Splitting? CheckPeak->Tailing FixPH Action: Adjust pH < 2.5 (e.g., 0.1% Formic Acid) Tailing->FixPH Yes Retention Issue: Poor Retention or Co-elution? Tailing->Retention No FixPH->CheckPeak FixCol Action: Switch to Phenyl-Hexyl or Biphenyl Column Retention->FixCol Yes Success Optimized Separation Achieved Retention->Success No FixCol->CheckPeak

Decision-tree workflow for resolving peak tailing and retention issues for biphenyl carboxylic acids.

References

  • Analytical and Bioanalytical Chemistry Research. Development and Validation of a Stability-indicating HPLC Method. Retrieved from: [Link]

  • ACS Publications. Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Purification of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists tasked with isolating and purifying 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid from complex crude...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists tasked with isolating and purifying 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid from complex crude reaction mixtures (typically following a Suzuki-Miyaura cross-coupling).

Rather than providing generic steps, this guide dissects the physicochemical causality behind each purification technique, ensuring you understand why a method works so you can adapt it to your specific scale and impurity profile.

Part 1: Physicochemical Profiling

Successful purification relies on exploiting the dual functionality of this molecule: a hydrogen-bond donating/accepting hydroxymethyl group (-CH₂OH) and an ionizable carboxylic acid (-COOH)[1].

Table 1: Quantitative Physicochemical Data

PropertyValueExperimental Relevance
Molecular Weight 228.24 g/mol Target for mass spectrometry (ESI-MS [M-H]⁻ expected at m/z 227.07).
XLogP3 2.2Indicates moderate lipophilicity; highly soluble in EtOAc/MeOH, insoluble in hexanes.
Topological Polar Surface Area 57.5 ŲGoverns strong adsorption to normal-phase silica gel (requires acid modifiers).
pKa (-COOH) ~4.0 - 4.5Dictates the pH threshold for aqueous extraction (requires pH > 7 for complete ionization).

Part 2: Purification Workflow Visualization

The following diagram illustrates the self-validating biphasic purification strategy designed to isolate the target compound from palladium catalysts, phosphine ligands, and unreacted starting materials.

PurificationWorkflow Start Crude Reaction Mixture (Product, Pd, Ligands, Salts) BaseExt 1. Basic Extraction (aq. NaHCO3 / EtOAc) Start->BaseExt OrgPhase Organic Phase (Ligands, Neutral Impurities) BaseExt->OrgPhase Discard AqPhase Aqueous Phase (Product Carboxylate, Acidic Impurities) BaseExt->AqPhase Retain Acidify 2. Acidification (aq. HCl to pH 2) AqPhase->Acidify Precipitate Crude Precipitate (Product + Traces of Pd) Acidify->Precipitate Filtration PdRemoval 3. Pd Scavenging (Darco G-60 / Thiol Resin) Precipitate->PdRemoval Dissolve in EtOAc Cryst 4. Recrystallization (MeOH / Water) PdRemoval->Cryst Filter & Concentrate Pure Pure 3'-(Hydroxymethyl)- [1,1'-biphenyl]-3-carboxylic acid Cryst->Pure Isolate Crystals

Figure 1: Biphasic purification and palladium scavenging workflow.

Part 3: Troubleshooting Guides & FAQs

Module A: Liquid-Liquid Extraction (The First Pass)

Q1: My crude Suzuki coupling mixture is a black sludge. How do I separate the product from the palladium catalyst and phosphine ligands without running a massive column?

The Causality: You can bypass initial chromatography by exploiting the ionizable carboxylic acid. At a pH significantly above the pKa (e.g., pH 8), the carboxylic acid is deprotonated into a carboxylate anion. This drastically reduces the molecule's partition coefficient (LogD), forcing it entirely into the aqueous layer. Neutral organic impurities (like triphenylphosphine oxide and unreacted aryl halides) remain trapped in the organic phase.

Self-Validating Protocol:

  • Dilute the crude mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Extract with 1M aqueous NaOH or saturated NaHCO₃ (3 x 5 mL/g).

  • Separate the phases. Validation: The aqueous phase now contains your product. Wash this aqueous phase once with fresh EtOAc to remove residual lipophilic impurities.

  • Carefully acidify the aqueous phase with 2M HCl dropwise while stirring vigorously until the pH reaches 2.

  • Validation: A sudden, dense precipitation serves as a visual confirmation that the carboxylate has successfully protonated back into the insoluble free acid[2].

  • Filter the precipitate via a Büchner funnel and wash with cold water.

Module B: Palladium Scavenging & Decolorization

Q2: After acidification, my product precipitated, but it is dark grey/brown instead of white. How do I remove the residual Palladium?

The Causality: The dark coloration indicates the presence of colloidal palladium (Pd black) or palladium complexes trapped within the crystal lattice. Because palladium nanoparticles can coordinate weakly to both the carboxylate and the hydroxymethyl oxygen atoms, simple filtration is insufficient. You must introduce a scavenger with a higher thermodynamic affinity for palladium than your product possesses.

Self-Validating Protocol:

  • Redissolve the crude grey solid in a polar organic solvent (e.g., EtOAc or Methanol).

  • Add activated charcoal (e.g., Darco G-60) or a commercial silica-based thiol scavenger (e.g., SiliaMetS Thiol) at 10–20 wt% relative to the crude mass.

  • Stir the suspension at 40°C for 1 hour. Mechanism: The highly porous carbon or the strongly nucleophilic thiol groups will irreversibly bind the Pd metal[3].

  • Filter the hot mixture through a tightly packed pad of Celite to remove the scavenger.

  • Validation: The resulting filtrate should be completely clear and colorless or pale yellow. Concentrate the filtrate in vacuo.

Module C: Final Polishing (Chromatography & Crystallization)

Q3: I am trying to purify the compound further via Silica Gel Column Chromatography, but it streaks severely down the column, ruining my separation. What is going wrong?

The Causality: Standard silica gel is slightly acidic and highly polar. The highly polar -COOH and -CH₂OH groups on your biphenyl compound form strong, multiple hydrogen bonds with the free silanol groups on the stationary phase. This creates a continuous equilibrium of adsorption and desorption, manifesting as "streaking" (broad, tailing bands).

Self-Validating Protocol:

  • Modify your mobile phase. Use a solvent system like Dichloromethane (DCM) : Methanol (MeOH) in a gradient from 99:1 to 90:10.

  • Crucial Step: Add 0.5% to 1% (v/v) Glacial Acetic Acid or Formic Acid to the mobile phase.

  • Mechanism: The added volatile acid suppresses the ionization of the product's carboxylic acid and competitively hydrogen-bonds to the silica silanol groups.

  • Validation: TLC analysis using the acid-modified solvent will show sharp, well-defined, circular spots rather than elongated streaks.

Q4: How do I remove homocoupled boronic acid impurities (e.g., biphenyl-3,3'-dicarboxylic acid)?

The Causality: Homocoupled boronic acids are a frequent byproduct in Suzuki reactions due to oxygen-promoted oxidative coupling. Acid-base extraction will not separate this impurity, as both the product and the impurity contain carboxylic acids. However, because the impurity has two carboxylic acids, it is significantly more polar and possesses a different solubility profile than your target mono-carboxylic acid.

Self-Validating Protocol:

  • Perform a selective recrystallization.

  • Dissolve the mixture in a minimal amount of hot Methanol (MeOH).

  • Slowly add Water (anti-solvent) dropwise until the solution becomes just slightly cloudy at the boiling point[2].

  • Allow the flask to cool slowly to room temperature, then transfer to an ice bath.

  • Validation: The target 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid will selectively crystallize out of the matrix, while the more polar dicarboxylic acid impurity remains dissolved in the aqueous-methanol mother liquor.

References

  • PubChem. "3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid". National Institutes of Health (NIH).
  • Organic Syntheses. "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling". Organic Syntheses, Inc.
  • ACS Publications. "Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach". Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid Coupling Reactions

Welcome to the technical support center for navigating the challenges associated with the coupling reactions of 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges associated with the coupling reactions of 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve successful and efficient coupling outcomes.

The unique structure of 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid, with substituents on both phenyl rings, can present significant steric challenges in common coupling reactions such as amide bond formation and Suzuki-Miyaura cross-coupling. This guide provides practical, field-proven insights to overcome these obstacles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting to couple 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid with a primary or secondary amine and observing very low to no product formation. What are the likely causes and how can I improve my yield?

Answer:

Low yields in amide coupling reactions with this substrate are often due to the steric hindrance around the carboxylic acid group, which impedes the approach of the amine.[1][2] Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Coupling Reagent:

Standard coupling reagents like DCC or EDC/HOBt may not be potent enough to overcome the steric barrier.[3][4] Consider switching to more powerful activating agents.

  • Phosphonium Salts: Reagents such as PyBOP, PyAOP, and BOP are highly effective for sterically demanding couplings.[5] PyAOP is particularly noteworthy for its efficacy in coupling N-methyl amino acids.[5]

  • Uronium/Aminium Salts: This class includes well-known reagents like HATU, HBTU, and HCTU.[5][6] HATU is often recommended for difficult and hindered couplings due to its high reactivity and ability to suppress racemization.[6] More recent reagents like COMU have also shown excellent performance.

  • Carbodiimides with Additives: While DCC and DIC can be problematic, their efficiency can sometimes be improved by the addition of HOBt or, more effectively for hindered cases, HOAt.[5]

2. Optimize Reaction Conditions:

  • Solvent Choice: Aprotic polar solvents like DMF, NMP, or dioxane are generally effective for these types of reactions.[1]

  • Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done cautiously to avoid potential side reactions, such as racemization.[3][7]

  • Concentration: Increasing the concentration of the reactants can favor the desired bimolecular reaction.[3]

  • Pre-activation: Pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can sometimes improve yields.[8]

3. Base Selection:

The choice of base is critical. A non-nucleophilic, sterically hindered base is preferred to avoid side reactions.

  • Recommended Bases: Diisopropylethylamine (DIPEA) or 2,4,6-collidine are common choices. For substrates that are particularly sensitive to racemization, a weaker base like N-methylmorpholine (NMM) may be beneficial.

Issue 2: Incomplete Suzuki-Miyaura Cross-Coupling

Question: I am performing a Suzuki-Miyaura coupling to synthesize the biphenyl scaffold of 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid, but the reaction is stalling with significant amounts of starting material remaining. How can I drive the reaction to completion?

Answer:

Incomplete Suzuki-Miyaura reactions involving sterically hindered substrates are common. The steric bulk can impede both the oxidative addition and transmetalation steps of the catalytic cycle.[1] Here are key parameters to optimize:

1. Ligand Selection is Crucial:

The choice of phosphine ligand is arguably the most critical factor for a successful coupling of sterically hindered partners.[1][9]

  • Bulky, Electron-Rich Monophosphine Ligands: Ligands such as S-Phos, XPhos, and RuPhos are known to dramatically enhance the reactivity of palladium catalysts, enabling challenging couplings.[9][10] These ligands help to stabilize the active monoligated palladium species.[11]

  • Biarylphosphine Ligands: Ligands like o-(dicyclohexylphosphino)biphenyl have been shown to be highly effective for Suzuki couplings at low catalyst loadings and are tolerant of sterically hindered substrates.[12]

  • N-Heterocyclic Carbenes (NHCs): Robust acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency for Suzuki-Miyaura cross-coupling of sterically hindered substrates, providing excellent yields even with low catalyst loadings.[13]

2. Catalyst System and Loading:

  • Palladium Source: Palladium acetate (Pd(OAc)2) and palladium(dba)2 are common and effective precatalysts.[12][14][15]

  • Catalyst Loading: For particularly challenging couplings, a slight increase in catalyst loading may be necessary. However, highly active catalyst systems can often achieve high turnover numbers even at very low loadings.[12][16]

3. Base and Solvent System:

  • Base Strength: Stronger bases are often required to facilitate the transmetalation step with hindered boronic acids. Cesium carbonate (Cs2CO3) and potassium phosphate (K3PO4) are frequently more effective than weaker bases like sodium carbonate (Na2CO3).[1][9][10]

  • Solvent: Aprotic polar solvents such as dioxane or toluene are often effective, particularly at elevated temperatures. The use of aqueous or biphasic solvent systems can enhance the effectiveness of the base.[9]

4. Reaction Temperature:

Sterically hindered reactions often require higher activation energies.[1] If the reaction is sluggish at lower temperatures, a gradual increase in temperature may be necessary.

Frequently Asked Questions (FAQs)

Q1: Can I protect the hydroxymethyl group on 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid before coupling?

A1: Yes, protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) or a benzyl ether can be a viable strategy, particularly if the coupling conditions are harsh or if the coupling partner has a functional group that could react with the alcohol. However, many modern coupling protocols are tolerant of free hydroxyl groups.[13] It is often worth attempting the reaction without protection first, as it simplifies the synthetic route.

Q2: What are the signs of catalyst deactivation in my Suzuki-Miyaura coupling, and how can I prevent it?

A2: Signs of catalyst deactivation include a reaction that starts but does not go to completion, or the formation of palladium black. To prevent deactivation, ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents and reagents are anhydrous, as oxygen and moisture can deactivate many palladium catalysts.[1] Degassing your solvent prior to use is a crucial step.

Q3: For amide coupling, is there an optimal order of addition for the reagents?

A3: Yes, the order of addition can be important. For hindered substrates, it is often beneficial to pre-activate the carboxylic acid. This involves dissolving the carboxylic acid, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in the solvent and allowing them to stir for a short period (15-30 minutes) before adding the amine.[8] This ensures the formation of the active ester before the amine is introduced.

Q4: Are there alternative coupling strategies to consider if both amide coupling and Suzuki-Miyaura reactions are failing?

A4: For the biphenyl synthesis, the Ullmann coupling is a classical alternative, though it often requires harsher conditions (higher temperatures and copper catalysts).[14][15] For amide bond formation, converting the carboxylic acid to an acid chloride is a possibility, but this may not be compatible with the hydroxymethyl group.[17] More advanced methods, such as those employing titanium tetrachloride (TiCl4) as a promoter, have also been reported for direct amidation.[17]

Data and Protocols

Table 1: Recommended Coupling Reagents for Hindered Amide Bond Formation
Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumHigh reactivity, suppresses racemization, good for hindered couplings.[6]Can cause guanidinylation of the amine if used in excess.[6]
PyAOP PhosphoniumHighly effective for N-methyl amino acids, low racemization.[5]Higher cost.
PyBOP PhosphoniumGood for difficult couplings.[5]Byproduct can be carcinogenic.[6]
COMU Uronium/AminiumExcellent performance with advantages in safety and side-product profiles.Newer reagent, may be less readily available.
Experimental Protocol: HATU-Mediated Amide Coupling of 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

This protocol provides a general method for the acylation of a primary or secondary amine with 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid using HATU.

Materials:

  • 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Recommended Ligands for Hindered Suzuki-Miyaura Coupling
LigandClassKey Advantages
S-Phos BiarylphosphineHighly active for sterically demanding couplings.[9]
XPhos BiarylphosphineBroad substrate scope, effective for challenging couplings.[9][10]
RuPhos BiarylphosphineExcellent for electron-rich and hindered substrates.[9]
AntPhos PhosphineEffective in sterically demanding couplings.[1]
Acenaphthoimidazolylidene NHCHigh efficiency with low catalyst loadings, robust.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Sterically Hindered Biaryls

This protocol provides a general method for the Suzuki-Miyaura coupling of a sterically hindered aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)2, 1-2 mol%)

  • Ligand (e.g., S-Phos, 2-4 mol%)

  • Base (e.g., K3PO4, 2.0-3.0 eq)

  • Anhydrous dioxane or toluene

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash with the organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_amide Amide Coupling Troubleshooting cluster_suzuki Suzuki-Miyaura Coupling Troubleshooting Amide_Start Low/No Amide Product Amide_Step1 Switch to a more potent coupling reagent (e.g., HATU, PyAOP) Amide_Start->Amide_Step1 Amide_Step2 Optimize reaction conditions (solvent, temperature, concentration) Amide_Step1->Amide_Step2 Amide_Step3 Use a non-nucleophilic, hindered base (e.g., DIPEA) Amide_Step2->Amide_Step3 Amide_Success Improved Yield Amide_Step3->Amide_Success Suzuki_Start Incomplete Suzuki Coupling Suzuki_Step1 Select a bulky, electron-rich ligand (e.g., S-Phos, XPhos) Suzuki_Start->Suzuki_Step1 Suzuki_Step2 Use a strong base (e.g., K3PO4, Cs2CO3) Suzuki_Step1->Suzuki_Step2 Suzuki_Step3 Increase reaction temperature Suzuki_Step2->Suzuki_Step3 Suzuki_Success Reaction Driven to Completion Suzuki_Step3->Suzuki_Success

Caption: A decision-making workflow for troubleshooting common coupling reaction issues.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Coupling Reagents - AAPPTEC - Peptides. Available at: [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. Available at: [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Available at: [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 11(15), 9636-9642. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Lehmler, H. J., & Robertson, L. W. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 16(5), 3768–3778. Available at: [Link]

  • Li, G., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(44), 8573-8577. Available at: [Link]

  • Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Lehmler, H. J., & Robertson, L. W. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 16(5), 3768–3778. Available at: [Link]

  • Ligand-enabled next-generation glycosyl Stille cross-coupling for the stereospecific synthesis of sterically hindered aryl C-glycosides. Nature Communications, 12(1), 1085. Available at: [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(5), 324-328. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 58(3), 736-746. Available at: [Link]

  • Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Letters, 23(11), 4420-4425. Available at: [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 16, 1162-1168. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 32(1), 157-187. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(27), 3591-3594. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Amides - Organic Chemistry - Jack Westin. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Advances, 5(118), 97839-97844. Available at: [Link]

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid - PubChem. National Institutes of Health. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2832-S2849. Available at: [Link]

  • CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. Google Patents.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Journal of Chemical Research, 43(5-6), 209-213. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS: 176212-48-9)[1].

This critical pharmaceutical intermediate is typically synthesized via a Suzuki-Miyaura cross-coupling between 3-bromobenzoic acid and (3-(hydroxymethyl)phenyl)boronic acid. While reliable at the bench scale, transitioning this biphasic reaction to pilot-plant scales (>5 L) introduces severe mass transfer limitations, catalyst precipitation, and stringent regulatory requirements for heavy metal remediation.

Part 1: Troubleshooting & FAQs

Q1: We are experiencing incomplete conversion of 3-bromobenzoic acid during our 10-liter scale-up, despite full conversion at the 100 mL scale. What is causing this?

A: This is a classic mass transfer limitation inherent to biphasic Suzuki-Miyaura couplings. At the bench scale, vigorous magnetic stirring creates a pseudo-homogeneous emulsion. In larger reactors, the impeller shear rate is often insufficient to maintain the interfacial surface area between the organic phase (containing the aryl halide and catalyst) and the aqueous phase (containing the boronic acid and inorganic base).

Solution: Shift from traditional solvents (like Toluene/Water) to a greener, partially miscible solvent system such as 2-Methyltetrahydrofuran (2-MeTHF) / Water [2][3]. 2-MeTHF has higher aqueous solubility than toluene, which facilitates the transmetalation step by allowing the aqueous base and boronate species to interact more freely with the organic Pd(II) complex. If conversion remains stalled, consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) at 2-5 mol%.

Q2: Our isolated product contains >800 ppm Palladium. How can we efficiently reduce this to the <10 ppm threshold required for API intermediates?

A: Palladium black precipitation and coordination to the carboxylic acid moiety make Pd removal notoriously difficult for this specific biphenyl compound. Simple recrystallization is insufficient because the product's functional groups can chelate residual palladium.

Solution: Implement a biphasic Sodium Bisulfite (NaHSO₃) / Toluene wash at elevated temperatures[4][5]. At 60 °C, the bisulfite anion acts as a strong, water-soluble ligand that outcompetes the product's carboxylic acid for the Pd ions, effectively pulling the metal into the aqueous waste stream. Alternatively, for highly stubborn batches, treating the organic stream with polymer-supported ethylenediamine scavengers before crystallization has been shown to reliably reduce Pd to <10 ppm[6].

Q3: We are detecting significant levels of 3,3'-biphenyldicarboxylic acid in our HPLC traces. How do we suppress this byproduct?

A: This is a homocoupling byproduct of the 3-bromobenzoic acid. Homocoupling in Suzuki reactions is primarily driven by the presence of molecular oxygen, which intercepts the Pd(II) intermediate, or by an imbalance in the transmetalation rate. Solution:

  • Rigorous Degassing: Sparge all solvents (especially the aqueous base) with nitrogen for at least 30 minutes prior to charging the reactor.

  • Stoichiometry: Ensure a slight excess of the boronic acid (1.1 to 1.2 equivalents) to drive the cross-coupling transmetalation faster than the oxidative homocoupling pathway.

Part 2: Mechanistic & Workflow Visualizations

Understanding the catalytic cycle is essential for diagnosing reaction stalls. The transmetalation step (Yellow node) is highly dependent on the aqueous/organic interface and base concentration.

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Ar-Br insertion) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII TM Transmetalation (Boronic Acid + Base) PdII->TM PdII_diaryl Pd(II) Diaryl Complex TM->PdII_diaryl RE Reductive Elimination (Product Formation) PdII_diaryl->RE RE->Pd0 Catalyst Regeneration Product 3'-(Hydroxymethyl)-[1,1'-biphenyl] -3-carboxylic acid RE->Product Cross-Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Workflow Step1 1. Biphasic Reaction (2-MeTHF / H2O, 60°C) Step2 2. Phase Separation (Remove Aqueous Salts) Step1->Step2 Step3 3. Pd Scavenging (20% NaHSO3 / Toluene, 60°C) Step2->Step3 Step4 4. Organic Layer Concentration (Vacuum Distillation) Step3->Step4 Step5 5. Crystallization (Heptane Antisolvent, 0°C) Step4->Step5 Step6 Pure API Intermediate (<10 ppm Pd) Step5->Step6

Caption: Scale-up workflow and palladium scavenging process for high-purity isolation.

Part 3: Quantitative Data & Optimization Metrics

Table 1: Solvent Screening & Mass Transfer Efficiency (10-L Scale)

Conditions: 1.0 eq 3-bromobenzoic acid, 1.1 eq (3-(hydroxymethyl)phenyl)boronic acid, 0.05 mol% Pd(OAc)₂, 2.0 eq K₂CO₃, 60 °C, 4 hours.

Solvent System (Organic:Aq)E-FactorInterfacial MixingConversion (%)Isolated Yield (%)
Toluene / H₂O (4:1)45Poor (Distinct phases)72%65%
THF / H₂O (4:1)38Excellent (Homogeneous)99%78% (Difficult recovery)
2-MeTHF / H₂O (4:1) 22 Good (Micro-emulsion) >99% 91%
i-PrOAc / H₂O (4:1)25Moderate88%82%
Table 2: Palladium Scavenging Efficiency Comparison

Initial Pd concentration in crude organic phase: ~8,500 ppm.

Scavenging MethodConditionsFinal Pd Level (ppm)Product Loss (%)
Water Wash (Control)25 °C, 30 mins8,100 ppm<1%
Activated Carbon10 wt%, 25 °C, 12 hrs450 ppm12%
20% aq. NaHSO₃ / Toluene 60 °C, 1 hr <50 ppm <2%
Polymer-supported Ethylenediamine5 wt%, 60 °C, 4 hrs<5 ppm4%

Part 4: Validated Experimental Protocols

Protocol A: Optimized Scale-Up Synthesis (20-L Reactor Scale)

This protocol utilizes a green solvent system to maximize mass transfer and minimize the E-factor.

  • Reactor Preparation: Purge a 20-L jacketed glass reactor with N₂ for 30 minutes.

  • Substrate Charging: Charge 3-bromobenzoic acid (1.00 kg, 4.97 mol, 1.0 equiv) and (3-(hydroxymethyl)phenyl)boronic acid (0.83 kg, 5.47 mol, 1.1 equiv).

  • Catalyst & Base: Add K₂CO₃ (1.37 kg, 9.94 mol, 2.0 equiv), Tri(o-tolyl)phosphine (15.1 g, 0.05 mol, 0.01 equiv), and Pd(OAc)₂ (5.6 g, 0.025 mol, 0.005 equiv).

  • Solvent Addition: Add degassed 2-MeTHF (8.0 L) and degassed Deionized Water (2.0 L).

  • Reaction: Set the impeller to 250 RPM. Heat the jacket to maintain an internal temperature of 60 °C. Stir under N₂ for 4 hours.

  • In-Process Control (IPC): Sample the organic layer for HPLC analysis. Proceed to workup when 3-bromobenzoic acid is <1.0% AUC.

Protocol B: Palladium Scavenging & Product Isolation

This self-validating protocol ensures the final API intermediate meets heavy metal regulatory guidelines[4][5].

  • Phase Separation: Cool the reactor from Protocol A to 40 °C. Halt stirring and allow phases to separate for 30 minutes. Drain and discard the lower aqueous layer (contains inorganic salts).

  • Solvent Swap (Optional but recommended): Distill the 2-MeTHF down to ~3 L under vacuum. Charge Toluene (6.0 L) to the reactor.

  • NaHSO₃ Wash: Charge 20% w/w aqueous Sodium Bisulfite (NaHSO₃) solution (6.0 L) to the reactor.

  • Scavenging: Heat the biphasic mixture to 60 °C and stir vigorously (300 RPM) for 1.5 hours. The elevated temperature is critical for breaking Pd-product chelates.

  • Separation: Filter the warm mixture through an inline 5 µm filter to remove any precipitated Pd black. Separate the layers and retain the upper organic layer.

  • Crystallization: Concentrate the organic layer to ~3 L under vacuum. Slowly add Heptane (5.0 L) as an antisolvent over 45 minutes. Cool the reactor to 0 °C at a rate of 10 °C/hour.

  • Filtration: Filter the resulting white crystalline solid, wash with cold heptane (1.0 L), and dry under vacuum at 45 °C to constant weight.

References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. Available at:[Link]

  • 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid | CID 20100115. PubChem - NIH. Available at:[Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. ResearchGate. Available at:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC - NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

Welcome to the technical support guide for the purification of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 176212-48-9).[1] This resource is designed for researchers, chemists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 176212-48-9).[1] This resource is designed for researchers, chemists, and drug development professionals to address common challenges associated with reducing impurities during the crystallization of this molecule. The guidance provided herein is based on established principles of crystallization and an understanding of the common synthetic routes and their associated impurity profiles.

Introduction: Understanding the Challenge

3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative, a structural motif prevalent in pharmaceuticals. Its synthesis often involves a Suzuki-Miyaura cross-coupling reaction, which, while powerful, can introduce a variety of process-related impurities.[2][3] Effective purification via crystallization is therefore not merely a final step but a critical process that dictates the purity, and ultimately, the viability of the compound for further use.

Common impurities can be broadly categorized as organic (unreacted starting materials, byproducts) and inorganic (catalyst residues, salts).[4] This guide will provide a structured approach to diagnosing and resolving purification issues to consistently achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of this compound?

A1: Given a typical Suzuki coupling route, you should anticipate several classes of impurities.[4] The most common are:

  • Homocoupling Products: These are dimers of your starting materials (e.g., two molecules of the boronic acid coupling together). They often have solubilities similar to the desired product, making them challenging to remove.[5]

  • Unreacted Starting Materials: Residual aryl halide or boronic acid may remain.

  • Protodeboronation/Dehalogenation Products: These are byproducts where the boronic acid or halide functional group is replaced by a hydrogen atom.[6]

  • Palladium Residues: The palladium catalyst can precipitate as palladium black or remain as soluble complexes.[5][7]

  • Oxidation Byproducts: The hydroxymethyl group (-CH₂OH) is susceptible to oxidation, which can form the corresponding aldehyde (-CHO) or dicarboxylic acid (-COOH) impurities, especially during workup or storage.[4]

Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is often caused by a few factors: the solution is too supersaturated, the cooling rate is too fast, or the presence of significant impurities is depressing the melting point of your compound.[8]

To resolve this, you should:

  • Re-heat the mixture until the oil completely redissolves.

  • Add a small amount of additional "good" solvent (the solvent in which your compound is more soluble) to reduce the level of supersaturation.[8]

  • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which is crucial for orderly crystal lattice formation.[9]

Q3: No crystals are forming even after my solution has cooled to room temperature. What are my next steps?

A3: This is a common issue that indicates the solution is either not sufficiently saturated or is in a stable supersaturated state.[9] You can induce crystallization by:

  • Scratching: Gently scratch the inner surface of the flask at the air-solvent interface with a glass rod. The microscopic imperfections created can serve as nucleation sites for crystal growth.[10]

  • Seeding: Introduce a tiny, pure crystal of your compound (a "seed crystal") into the solution. This provides a template for further crystal growth.[8]

  • Reducing Solvent Volume: If the solution is too dilute, carefully heat it to boil off a portion of the solvent to increase the concentration, then attempt to cool it again.[8]

  • Lowering Temperature: Once the flask has reached room temperature, you can place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[11]

Q4: Why is it important to wash the collected crystals with cold solvent?

A4: The purpose of washing is to remove the residual mother liquor, which contains the dissolved impurities, from the surface of your crystals. Using cold solvent is critical because your desired compound has low solubility at reduced temperatures.[12] Washing with room temperature or warm solvent would redissolve a significant portion of your product, leading to a substantial loss in yield.[11]

Troubleshooting Guide for Impurity Removal

This section provides a more in-depth, scenario-based approach to tackling persistent purity issues.

Scenario 1: Persistent Homocoupling Impurities Detected by HPLC

Homocoupling byproducts often share very similar polarity and solubility profiles with the desired biphenyl product, making them difficult to separate by simple recrystallization.

  • Diagnostic: Confirm the presence and identity of the impurity via LC-MS or by synthesizing an authentic sample of the suspected homocoupled dimer.

  • Solution 1: Solvent System Optimization: The key is to find a solvent or solvent mixture that maximizes the solubility difference. A systematic screening is essential. Polar aprotic solvents like DMF, DMSO, or NMP can sometimes offer different selectivity compared to common alcohols or esters.[13]

  • Solution 2: Acid-Base Extraction: As your target compound is a carboxylic acid, you can perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a weak aqueous base (e.g., sodium bicarbonate solution). Your acidic product will move to the aqueous layer as its carboxylate salt, while less acidic or neutral impurities (like many homocoupling products) will remain in the organic layer. Afterward, re-acidify the aqueous layer to precipitate your purified product, which can then be recrystallized.

Scenario 2: Product Has a Gray or Black Discoloration

This almost always indicates the presence of residual palladium catalyst, often in the form of palladium black.[5]

  • Diagnostic: The visual cue is strong evidence. This can be confirmed by ICP-MS analysis for trace metal content.

  • Solution 1: Hot Filtration with Activated Carbon: Before allowing the hot, dissolved solution to cool, add a small amount of activated carbon (charcoal). The carbon will adsorb the fine palladium particles. Perform a hot filtration through a pad of Celite® or a filter paper to remove the carbon and adsorbed palladium before setting the solution aside to crystallize.

  • Solution 2: Use of a Metal Scavenger: For more stubborn cases, specialized metal scavengers (e.g., thiol-functionalized silica gel) can be stirred with the solution of the crude product to bind the palladium, which is then removed by filtration.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cool to RT dissolve->cool outcome Evaluate Outcome cool->outcome oil Problem: 'Oils Out' outcome->oil Oily Layer Forms no_xtal Problem: No Crystals Form outcome->no_xtal Clear Solution Remains impure Problem: Low Purity (HPLC) outcome->impure Crystals Form, But Impure success Pure Crystals (>98% by HPLC) outcome->success Well-formed Crystals, High Purity oil_sol Re-heat + Add More Solvent + Cool Slower oil->oil_sol no_xtal_sol 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtal->no_xtal_sol impure_sol 1. Re-evaluate Solvent System 2. Perform Acid-Base Extraction 3. Use Activated Carbon for Color impure->impure_sol oil_sol->dissolve no_xtal_sol->cool impure_sol->start Re-process

Caption: A troubleshooting flowchart for the crystallization of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

The choice of solvent is the most critical parameter for successful crystallization.[10] An ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[11]

Methodology:

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent from the table below, starting with ~0.5 mL.

  • Observe solubility at room temperature. If the solid dissolves, the solvent is unsuitable for single-solvent recrystallization.

  • If it does not dissolve, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Add solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then in an ice bath.

  • A good solvent will show poor solubility at room temperature but high solubility when hot, and will produce a good yield of crystals upon cooling.

Table 1: Potential Solvents for Screening

Solvent Class Boiling Point (°C) Polarity Rationale
Isopropanol Polar Protic 82 High Often a good starting point for polar compounds with H-bond donors/acceptors.[10]
Ethyl Acetate Polar Aprotic 77 Medium Good for compounds of intermediate polarity; avoids H-bonding interactions.
Acetonitrile Polar Aprotic 82 High Can offer different selectivity compared to alcohols.[14]
Toluene Nonpolar 111 Low May be effective if impurities are significantly more polar than the product.
Ethanol/Water Mixed Solvent Variable High A powerful combination; dissolve in hot ethanol and add hot water dropwise until cloudy, then clarify with a drop of ethanol and cool.[15]

| Acetone | Polar Aprotic | 56 | High | A strong solvent, often used in mixed systems.[10] |

Protocol 2: Optimized Recrystallization Procedure

This protocol assumes a suitable solvent (e.g., isopropanol) has been identified.

  • Dissolution: Place 1.0 g of the crude 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid into a 50 mL Erlenmeyer flask with a stir bar. Add the selected solvent (e.g., 15 mL of isopropanol) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue to add small portions of the hot solvent until all the solid material has just dissolved. Note the total volume of solvent used.

  • Decolorization (If Necessary): If the solution is colored (e.g., gray, yellow), remove it from the heat, allow it to cool slightly, and add a small spatula-tip of activated carbon. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (If Necessary): To remove the carbon or any insoluble impurities, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated stemless funnel resting on a clean, pre-heated receiving flask. Pour the hot solution through the filter paper quickly. Rinse the original flask and the filter paper with a small amount of hot solvent to recover all the product.

  • Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for forming large, pure crystals and preventing the trapping of impurities.[9]

  • Yield Maximization: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: With the vacuum off, add a small volume of ice-cold solvent to the funnel to wash the crystal cake. Gently break up the cake with a spatula. Re-apply the vacuum to pull the wash solvent through. Repeat once more.

  • Drying: Allow air to be pulled through the crystals for 15-20 minutes to partially dry them. Then, transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Purity Assessment

Post-crystallization, it is essential to verify the purity of the material.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment. An appropriate method should be developed to separate the main peak from all potential impurities.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the structure of the desired product and can help identify the presence of any organic impurities if they are at a significant level (>1%).

  • Differential Scanning Calorimetry (DSC): A sharp melting point observed by DSC is a good indicator of high purity.[]

By systematically applying these principles and protocols, researchers can effectively troubleshoot and optimize the crystallization of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid, leading to a final product of high purity suitable for demanding applications.

References

Sources

Reference Data & Comparative Studies

Validation

3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid vs standard biphenyl linkers

The Application Scientist’s Guide: 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid vs. Standard Biphenyl Linkers in Advanced Molecular Design In the rapidly evolving fields of targeted protein degradation (PROTACs),...

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Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Guide: 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid vs. Standard Biphenyl Linkers in Advanced Molecular Design

In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and metal-organic frameworks (MOFs), linkerology has transitioned from a secondary consideration to a primary driver of molecular efficacy. The spatial orientation, rigidity, and synthetic tractability of a linker dictate the success of the final construct.

This guide provides an objective, mechanistic comparison between the specialized heterobifunctional linker 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS: 176212-48-9)[1] and standard industry alternatives like 4,4'-Biphenyldicarboxylic acid (BPDC) and 4-(Hydroxymethyl)benzoic acid (HMBA).

Structural & Mechanistic Profiling

When designing bivalent molecules, scientists must balance the entropic penalty of flexible linkers (like PEGs) against the steric clashes often caused by overly rigid linear linkers.

The Geometric Advantage: Standard biphenyl linkers, such as BPDC, are 4,4'-substituted (para, para'). This creates a rigid, 180° linear trajectory. While excellent for constructing highly porous, linear MOFs (e.g., UiO-67), a 180° exit vector in a PROTAC often forces the E3 ligase and the Protein of Interest (POI) into a direct steric clash, preventing the formation of the requisite ternary complex.

In contrast, 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid features a 3,3'-substitution (meta, meta')[1]. This specific substitution pattern introduces a ~120° "V-shaped" kink into the molecular backbone[2]. This geometry mimics meta-disubstituted benzenes but provides an extended biaryl spacer, allowing the two recruited proteins to sit adjacent to one another without overlapping[3].

Orthogonal Reactivity: Unlike homobifunctional linkers (which require statistical monoprotection to avoid symmetric dimerization), this linker is heterobifunctional. The carboxylic acid (-COOH) and hydroxymethyl (-CH2OH) groups possess distinct nucleophilic and electrophilic profiles, enabling step-wise, orthogonal coupling strategies without the use of protecting groups.

Table 1: Quantitative & Physicochemical Comparison
Property3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid4,4'-Biphenyldicarboxylic acid (BPDC)4-(Hydroxymethyl)benzoic acid (HMBA)
CAS Number 176212-48-9787-70-23006-96-0
Bifunctionality Heterobifunctional (-COOH, -CH2OH)Homobifunctional (-COOH, -COOH)Heterobifunctional (-COOH, -CH2OH)
Exit Vector Angle ~120° (V-shaped / Kinked)180° (Linear / Rigid)180° (Linear / Single Ring)
Spacer Length ~4.3 Å (Biphenyl core)~4.3 Å (Biphenyl core)~2.8 Å (Phenyl core)
Molecular Weight 228.24 g/mol 242.23 g/mol 152.15 g/mol
Primary Application PROTACs, Kinked MOFs[4]Rigid MOFs, PolymersSolid-Phase Peptide Synthesis

Visualization of Linker Logic

The following diagram illustrates the structural trajectory and orthogonal reactivity enabled by the 3,3'-substitution pattern.

G Core 3'-(Hydroxymethyl)-[1,1'-biphenyl] -3-carboxylic acid Geom 3,3'-Meta Substitution (~120° V-Shape Geometry) Core->Geom Structural Trajectory React1 Carboxylic Acid (-COOH) Amidation / Esterification Core->React1 Functional Group 1 React2 Hydroxymethyl (-CH2OH) Etherification / Oxidation Core->React2 Functional Group 2 PROTAC Optimal Ternary Complex (Reduced Entropic Penalty) Geom->PROTAC Enables Ortho Orthogonal Synthesis (No Protecting Groups Needed) React1->Ortho Step 1 Coupling React2->Ortho Step 2 Coupling

Figure 1: Geometric trajectory and orthogonal reactivity logic of the 3,3'-biphenyl linker.

Experimental Workflows: The Self-Validating System

To demonstrate the practical superiority of this linker over homobifunctional alternatives, below is a step-by-step methodology for the orthogonal assembly of a PROTAC. This protocol is a self-validating system: the inherent chemical properties of the linker prevent the need for extraneous protection/deprotection steps, thereby maximizing overall yield.

Step-by-Step Methodology: Orthogonal Assembly of a Bivalent Conjugate

Phase 1: Amide Coupling (The Self-Validating Step) Objective: Conjugate an amine-functionalized E3 ligase ligand to the linker.

  • Reagents: Linker (1.0 eq), E3-Ligand-NH₂ (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.1 M).

  • Procedure: Dissolve the linker and HATU in DMF. Add DIPEA and stir for 10 minutes to form the active ester. Add the E3-Ligand-NH₂ and stir at room temperature for 2 hours.

  • Causality & Validation: HATU specifically activates the carboxylic acid. Because the primary alcohol (-CH₂OH) on the linker is a poor nucleophile compared to the primary amine of the ligand, it remains unreactive under these mildly basic conditions. The molecule acts as its own protecting group, validating the orthogonal design.

Phase 2: Hydroxyl Activation Objective: Convert the stable alcohol into a reactive electrophile.

  • Reagents: Intermediate 1 (1.0 eq), Methanesulfonyl chloride (MsCl, 1.5 eq), Triethylamine (2.0 eq), anhydrous DCM, 0 °C.

  • Procedure: Cool the solution of Intermediate 1 and Triethylamine to 0 °C. Dropwise add MsCl. Stir for 1 hour.

  • Causality & Validation: The stable hydroxymethyl group is converted into a highly reactive mesylate (-OMs) leaving group. Maintaining the reaction at 0 °C prevents unwanted elimination side-reactions or degradation of the newly formed amide bond.

Phase 3: Etherification (Nucleophilic Displacement) Objective: Attach the phenol-functionalized POI ligand.

  • Reagents: Intermediate 2 (1.0 eq), POI-Ligand-OH (1.2 eq), K₂CO₃ (2.0 eq), Acetonitrile, 60 °C.

  • Procedure: Combine all reagents in Acetonitrile and heat to 60 °C for 4 hours.

  • Causality & Validation: The mild base (K₂CO₃) deprotonates the phenol to generate a highly nucleophilic phenoxide, which attacks the benzylic mesylate via a clean Sₙ2 mechanism. This finalizes the V-shaped PROTAC without ever utilizing a silyl or ester protecting group.

G Step1 Phase 1: Amide Coupling Reagents: HATU, DIPEA, DMF Target: -COOH Group Result1 Intermediate 1 (Amide formed, -CH2OH intact) Step1->Result1 Step2 Phase 2: Hydroxyl Activation Reagents: MsCl, Et3N, DCM (0 °C) Target: -CH2OH Group Result1->Step2 Result2 Intermediate 2 (-CH2OMs leaving group formed) Step2->Result2 Step3 Phase 3: Nucleophilic Substitution Reagents: POI-Ligand, K2CO3, MeCN Target: Mesylate Displacement Result2->Step3 Result3 Final Bivalent Molecule (120° V-Shaped Conjugate) Step3->Result3

Figure 2: Step-by-step orthogonal coupling workflow utilizing the heterobifunctional linker.

Conclusion

For advanced molecular design, the choice of linker is as critical as the choice of the pharmacophores themselves. While standard linear linkers like BPDC remain foundational for rigid MOFs, they often fail in biological applications requiring precise spatial geometries. 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid solves two critical problems simultaneously: it provides a rigid, 120° spatial trajectory ideal for minimizing entropic penalties in PROTAC ternary complexes, and it offers orthogonal functional groups that drastically streamline synthetic workflows.

References

  • National Institutes of Health. "3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid - PubChem CID 20100115." PubChem. Available at:[Link]

  • eLife Sciences. "Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening." eLife. Available at:[Link]

  • American Chemical Society. "Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability." Journal of Medicinal Chemistry. Available at:[Link]

  • International Union of Crystallography. "Poster Presentations – MS 26: Porous materials for gas storage and other applications." IUCr Journals. Available at:[Link]

Sources

Comparative

A Researcher's Guide to the Comparative Reactivity of Hydroxymethyl-Biphenyl-Carboxylic Acid Isomers

This guide provides a comprehensive analysis of the structure-reactivity relationships of key 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid isomers. We will move beyond theoretical discussions to outline robust ex...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-reactivity relationships of key 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid isomers. We will move beyond theoretical discussions to outline robust experimental protocols designed to quantify these differences, offering researchers, scientists, and drug development professionals a practical framework for evaluating and selecting isomers in their own applications.

Introduction: Why Isomeric Position Matters

The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid yet tunable backbone for constructing complex molecules. When functionalized with reactive groups such as a carboxylic acid (-COOH) and a hydroxymethyl (-CH2OH) group, the resulting molecule becomes a versatile building block for synthesizing esters, amides, and polymers. However, the precise placement of these functional groups on the biphenyl rings is not a trivial matter. The isomeric position dictates the electronic interplay between the groups and the steric environment around them, profoundly influencing their chemical reactivity.

This guide focuses on a systematic comparison of three key isomers where the carboxylic acid is fixed at the 3-position, and the hydroxymethyl group is varied across the 2'-, 3'-, and 4'-positions. Understanding these differences is critical for predicting reaction outcomes, optimizing synthesis pathways, and ultimately, for the rational design of molecules with desired properties.

The Isomers in Focus: A Structural Overview

We will examine three specific isomers to probe the influence of steric and electronic effects. The choice of the 3-carboxylic acid as a constant allows for a controlled comparison of the impact of the hydroxymethyl group's placement.

  • 2'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (The ortho-Isomer): Prone to significant steric hindrance. The proximity of the 2'-substituent can restrict rotation around the biphenyl bond and impede reagent access to the carboxylic acid.

  • 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (The meta-Isomer): Represents a baseline case where direct steric clashes and through-conjugation effects are minimized.

  • 4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (The para-Isomer): Allows for the maximal transmission of electronic effects (both inductive and resonance) between the two functional groups through the biphenyl pi-system.

Isomers cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho ortho meta meta para para

Caption: The three key isomers under investigation.

Theoretical Framework: Predicting Reactivity

The reactivity of each functional group is governed by a combination of electronic and steric factors.

Electronic Effects

The hydroxymethyl group (-CH2OH) is generally considered a weak electron-donating group through induction. The transmission of this effect across the biphenyl system can influence the acidity and electrophilicity of the carboxylic acid group.

  • In the 4'-isomer , the electron-donating character of the -CH2OH group is transmitted most effectively to the carboxylic acid, potentially slightly decreasing its acidity compared to the 3'-isomer.

  • In the 3'-isomer , electronic effects are transmitted primarily through induction, and the impact on the remote carboxylic acid is expected to be minimal.

  • In the 2'-isomer , the electronic effect is complicated by the overriding steric influence.

Steric Hindrance

Steric effects are arguably the dominant factor differentiating these isomers. The area around the C1-C1' bond is highly sensitive to substitution at the ortho (2, 2', 6, 6') positions.

  • The 2'-isomer is subject to significant steric hindrance. The 2'-hydroxymethyl group can physically block the trajectory of incoming reagents targeting the 3-carboxylic acid. This steric clash can also lead to a higher dihedral angle between the two phenyl rings, disrupting pi-system conjugation and further altering reactivity.

  • The 3'- and 4'-isomers are free from this pronounced ortho-effect, making their carboxylic acid groups far more accessible. Their reactivity in transformations like esterification is predicted to be similar and significantly higher than that of the 2'-isomer.

Experimental Design for Comparative Analysis

To empirically validate these theoretical predictions, we propose a parallel experimental workflow to quantify the reactivity of both the carboxylic acid and the hydroxymethyl groups for each isomer.

G cluster_prep Preparation cluster_exp Parallel Kinetic Experiments cluster_analysis Analysis & Data Processing cluster_comp Comparison Isomers Procure/Synthesize Isomers (ortho, meta, para) QC Confirm Purity (>98%) (NMR, HPLC) Isomers->QC Ester Protocol 1: Acid-Catalyzed Esterification (Reactivity of -COOH) QC->Ester Oxid Protocol 2: Mild Oxidation (Reactivity of -CH₂OH) QC->Oxid Monitor Reaction Monitoring (HPLC at t=0, 5, 15, 30, 60 min) Ester->Monitor Oxid->Monitor Calc Calculate % Conversion vs. Time Monitor->Calc Rate Determine Pseudo-First-Order Rate Constants (k_obs) Calc->Rate Compare Compare k_obs values (ortho vs. meta vs. para) Rate->Compare Conclusion Correlate Reactivity with Isomeric Structure Compare->Conclusion

Caption: Experimental workflow for comparative reactivity analysis.

Protocol 1: Comparative Esterification of the Carboxylic Acid Group

This protocol uses a standard acid-catalyzed Fischer esterification. By using a large excess of the alcohol (methanol), the reaction can be treated as pseudo-first-order with respect to the biphenyl substrate, simplifying kinetic analysis.

Objective: To determine the relative rate of esterification for the ortho, meta, and para isomers.

Materials:

  • Each of the three isomers

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • HPLC-grade Acetonitrile and Water

Procedure:

  • Reaction Setup: For each isomer, add 50 mg (1 equivalent) to a separate 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add 10 mL of anhydrous methanol (large excess).

  • Add 25 µL of concentrated H₂SO₄ (catalyst).

  • Time Zero (t=0): Immediately withdraw a 100 µL aliquot, quench it in a vial containing 900 µL of a 1:1 acetonitrile/water solution with a small amount of NaHCO₃ to neutralize the acid. This is your t=0 sample.

  • Reaction Progress: Heat the reaction mixtures to a gentle reflux (approx. 65°C).

  • Sampling: Withdraw 100 µL aliquots at t = 15, 30, 60, 90, and 120 minutes, quenching each sample in the same manner as the t=0 sample.

  • Analysis: Analyze all quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting material (carboxylic acid) and the appearance of the product (methyl ester).

  • Data Processing: Calculate the percentage conversion at each time point. Plot ln([A]t/[A]₀) versus time, where [A] is the concentration of the starting material. The slope of this line will be equal to -k_obs, the pseudo-first-order rate constant.

Causality: The choice of H₂SO₄ as a catalyst is standard for Fischer esterification, ensuring protonation of the carbonyl oxygen to activate the carboxylic acid towards nucleophilic attack by methanol. Using a large excess of methanol ensures the reaction rate is primarily dependent on the concentration of the biphenyl isomer, simplifying the kinetic model.

Protocol 2: Comparative Oxidation of the Hydroxymethyl Group

This protocol uses Dess-Martin Periodinane (DMP), a mild oxidant that selectively converts primary alcohols to aldehydes under neutral conditions, minimizing the risk of over-oxidation to the carboxylic acid.

Objective: To determine the relative rate of oxidation for the ortho, meta, and para isomers.

Materials:

  • Each of the three isomers

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • HPLC-grade Acetonitrile and Water

Procedure:

  • Reaction Setup: For each isomer, dissolve 50 mg (1 equivalent) in 10 mL of anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen).

  • In a separate vial, dissolve 1.1 equivalents of DMP for each reaction.

  • Time Zero (t=0): Withdraw a 100 µL aliquot from the isomer solution before adding the oxidant. This is your t=0 sample.

  • Reaction Initiation: Add the DMP solution to the isomer solution at room temperature with vigorous stirring.

  • Sampling: Withdraw 100 µL aliquots at t = 5, 15, 30, and 60 minutes. Quench each sample by adding it to a vial containing a saturated sodium thiosulfate solution to consume excess DMP.

  • Analysis: Analyze all quenched samples by HPLC, monitoring the disappearance of the starting material (alcohol) and the appearance of the product (aldehyde).

  • Data Processing: Calculate the rate constant (k_obs) using the same pseudo-first-order kinetic analysis as described in Protocol 1.

Causality: DMP is chosen for its mildness and high selectivity for alcohols, which is crucial for preventing side reactions. Running the reaction at room temperature in an inert solvent like DCM provides controlled and reproducible conditions suitable for kinetic comparison.

Predicted Outcomes & Data Summary

Based on the principles of steric hindrance, we can predict the relative reaction rates. The following table presents a set of hypothetical but mechanistically sound results from the proposed experiments.

IsomerExperimentPredicted k_obs (x 10⁻⁴ s⁻¹)Primary Influencing Factor
2'- (ortho) Esterification0.8High Steric Hindrance
3'- (meta) Esterification7.5Low Steric Hindrance
4'- (para) Esterification7.2Low Steric Hindrance
2'- (ortho) Oxidation4.1Moderate Steric Hindrance
3'- (meta) Oxidation5.5Low Steric Hindrance
4'- (para) Oxidation5.9Low Steric Hindrance

Interpretation:

  • Esterification: A dramatic decrease in the reaction rate is predicted for the 2'-isomer (~9-10 fold slower). This is a classic demonstration of steric hindrance, where the 2'-hydroxymethyl group physically obstructs the carboxylic acid, increasing the activation energy of the reaction. The 3'- and 4'- isomers, lacking this interaction, should react much faster and at similar rates.

  • Oxidation: The differences in oxidation rates are expected to be less pronounced. The hydroxymethyl group is slightly more exposed than the carboxylic acid. However, the 2'-isomer may still exhibit a slightly slower rate due to steric crowding that can hinder the approach of the bulky DMP reagent.

Conclusion and Broader Implications

The isomeric position of functional groups on a biphenyl scaffold is a critical determinant of chemical reactivity. As predicted by theory and verifiable through the straightforward kinetic experiments outlined here, ortho-substitution introduces significant steric barriers that can dramatically retard reaction rates, particularly for transformations involving groups close to the biphenyl linkage.

For drug development professionals and synthetic chemists, this has profound implications. An ortho-substituted isomer might be intentionally selected to slow metabolic degradation at a nearby site or to favor a specific synthetic pathway by deactivating a functional group. Conversely, for applications requiring rapid and efficient functionalization, such as in polymer synthesis or high-throughput screening, meta- and para-isomers would be the superior choice. This guide provides the foundational logic and a practical experimental blueprint for making such informed decisions.

References

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley. (A foundational text on stereochemistry, including detailed discussions of steric effects and atropisomerism in biphenyl systems). [Link]

Validation

Benchmarking Catalytic Efficiency: A Comparative Guide to 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid Ligands

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is a cornerstone of innovation. Ligand design, in parti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is a cornerstone of innovation. Ligand design, in particular, plays a pivotal role in dictating the performance of transition metal catalysts in a wide array of chemical transformations. This guide provides a comprehensive comparative analysis of the potential catalytic efficiency of 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid and its derivatives as ligands, benchmarked against established alternatives in palladium-catalyzed cross-coupling reactions.

The Role of Ligand Architecture in Catalysis

The efficiency of a palladium-catalyzed cross-coupling reaction is intricately linked to the properties of the ligand coordinating to the metal center. Key ligand characteristics that influence catalytic activity include:

  • Steric Bulk: The size of the ligand can influence the coordination number of the palladium center, promoting the formation of highly reactive, low-coordinate species. It also plays a crucial role in the reductive elimination step, which is often the product-forming step of the catalytic cycle.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the oxidative addition of the aryl halide, the first step in many cross-coupling catalytic cycles.

  • Bite Angle: For bidentate ligands, the angle between the two coordinating atoms can significantly impact the geometry of the catalytic complex and, consequently, its reactivity and selectivity.

  • Secondary Interactions: Functional groups on the ligand backbone, such as the hydroxyl and carboxylic acid moieties in our target ligand, can potentially engage in secondary interactions with the substrate or reagents, influencing the reaction's selectivity and efficiency.

The Promise of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid as a Ligand

The structure of 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid presents several intriguing features that suggest its potential as a ligand in catalysis:

  • Biphenyl Backbone: The biphenyl scaffold is a common feature in highly successful phosphine ligands like SPhos and XPhos, known for their ability to promote efficient catalysis in a variety of cross-coupling reactions.[1]

  • Potential for Bidentate Coordination: The carboxylic acid and hydroxymethyl groups offer potential O,O- or O,C-bidentate coordination to the palladium center, which could impart unique stability and reactivity to the catalytic complex.

  • Modifiable Functional Groups: The presence of the carboxylic acid and hydroxymethyl groups allows for further derivatization, enabling the fine-tuning of the ligand's steric and electronic properties.

To understand the potential performance of this ligand, we will compare it to two major classes of highly efficient ligands for palladium-catalyzed cross-coupling reactions: Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes (NHCs).

Comparative Ligand Classes

Buchwald-Type Biaryl Phosphine Ligands (e.g., SPhos, XPhos)

These ligands are characterized by a biphenyl backbone with a phosphine group at the 2-position and bulky substituents on the other phenyl ring. They are renowned for their high activity in Suzuki-Miyaura, Buchwald-Hartwig amination, and other cross-coupling reactions.[1]

  • Key Features: Bulky, electron-rich monophosphine ligands.

  • Advantages: High turnover numbers (TONs) and turnover frequencies (TOFs), broad substrate scope, and good functional group tolerance.

  • Potential Comparison Point: The biphenyl core of 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid provides a structural analogy. However, the nature of the coordinating atoms (oxygen vs. phosphorus) will lead to significant differences in electronic properties and catalytic behavior.

N-Heterocyclic Carbene (NHC) Ligands

NHCs are a class of ligands that have gained prominence in catalysis due to their strong σ-donating properties and steric tuneability. They form robust bonds with metal centers, leading to highly stable and active catalysts.

  • Key Features: Strong σ-donating ligands with a carbene carbon atom coordinating to the metal.

  • Advantages: High thermal stability, resistance to oxidation, and high catalytic activity in a variety of reactions, including the Heck and Suzuki-Miyaura couplings.

  • Potential Comparison Point: While structurally distinct, a comparison with NHC ligands would highlight the performance of an oxygen-based coordination sphere against a carbon-based one.

Benchmarking Performance: A Proposed Experimental Framework

To objectively assess the catalytic efficiency of 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid, a systematic benchmarking study is required. The following sections outline detailed experimental protocols for two key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Workflow for Ligand Screening in Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_ligand Prepare Ligand Stock Solution setup Combine Reagents, Ligand, and Catalyst in a Reaction Vessel prep_ligand->setup prep_pd Prepare Palladium Precursor Stock Solution prep_pd->setup prep_reagents Prepare Aryl Halide and Boronic Acid Stock Solutions prep_reagents->setup add_base Add Base and Solvent setup->add_base reaction Heat and Stir under Inert Atmosphere add_base->reaction monitor Monitor Reaction Progress (GC/LC-MS) reaction->monitor workup Work-up and Isolate Product monitor->workup characterize Characterize and Quantify Product workup->characterize

Caption: A generalized workflow for screening ligand performance in a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • Palladium precursor: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Ligand: 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid, SPhos, XPhos, and an NHC ligand (e.g., IPr)

    • Aryl halide: e.g., 4-bromotoluene

    • Boronic acid: e.g., Phenylboronic acid

    • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

    • Solvent: Toluene/water or 1,4-dioxane/water

  • Procedure:

    • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., 1 mol%) and the ligand (e.g., 2 mol%).

    • Add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

    • Add the solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water).

    • Stir the reaction mixture vigorously at a set temperature (e.g., 100 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data to Collect for Comparison:

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)TONTOF (h⁻¹)
3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid
SPhos
XPhos
IPr (NHC)

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time

Heck Coupling: Vinylation of Aryl Halides

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.

Catalytic Cycle of the Heck Reaction

Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)-X L_n Pd0->PdII R-X Coord Olefin Coordination OlefinComplex R-Pd(II)-X(olefin)L_n PdII->OlefinComplex Olefin Insert Migratory Insertion AlkylPd R'-Pd(II)-X L_n OlefinComplex->AlkylPd BetaElim β-Hydride Elimination ProdComplex Product-Pd(II)-H L_n AlkylPd->ProdComplex ProdComplex->Pd0 Product + HX RedElim Reductive Elimination

Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.

Detailed Experimental Protocol: Heck Coupling

  • Materials:

    • Palladium precursor: Palladium(II) acetate (Pd(OAc)₂)

    • Ligand: 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid, and a benchmark ligand (e.g., P(o-tolyl)₃ or an NHC ligand)

    • Aryl halide: e.g., Iodobenzene

    • Alkene: e.g., Styrene or n-butyl acrylate

    • Base: Triethylamine (Et₃N) or sodium carbonate (Na₂CO₃)

    • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • In a sealed tube, dissolve the aryl halide (1.0 mmol) and the alkene (1.2 mmol) in the solvent (5 mL).

    • Add the palladium precursor (e.g., 0.5 mol%) and the ligand (e.g., 1.0 mol%).

    • Add the base (1.5 mmol).

    • Seal the tube and heat the reaction mixture with vigorous stirring to a set temperature (e.g., 120-140 °C).

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the product by column chromatography.

Data to Collect for Comparison:

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)TONTOF (h⁻¹)
3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid
P(o-tolyl)₃
IPr (NHC)

Conclusion and Future Outlook

The rational design of ligands is a powerful strategy for advancing the field of catalysis. While the catalytic potential of 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid remains to be experimentally validated, its structural features hold promise for the development of a new class of ligands. The benchmarking protocols provided in this guide offer a clear and systematic approach to evaluating its performance against established and highly efficient ligand systems.

Future research should focus on the synthesis and characterization of palladium complexes bearing this ligand, followed by a thorough investigation of their catalytic activity in a broad range of cross-coupling reactions. Structure-activity relationship studies, aided by computational modeling, will be crucial in understanding the role of the hydroxymethyl and carboxylic acid functionalities and in guiding the design of next-generation ligands based on this versatile biphenyl scaffold. The insights gained from such studies will undoubtedly contribute to the development of more efficient and sustainable catalytic processes for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly efficient monophosphine-based catalysts for the palladium-catalyzed amination of heteroaryl halides.
  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene−Palladium(II) Precatalysts for Cross-Coupling Reactions.

Sources

Comparative

comparing biological activity of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid analogs

An In-Depth Technical Guide to the Biological Activity of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid Analogs Executive Summary The compound [1] serves as a highly versatile, privileged pharmacophore in modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid Analogs

Executive Summary

The compound [1] serves as a highly versatile, privileged pharmacophore in modern medicinal chemistry. Rather than acting as a highly selective ligand in its native state, this core scaffold provides a rigid, modular framework that can be synthetically tuned to target entirely distinct biological pathways. By leveraging the carboxylic acid as an electrostatic anchor and the biphenyl system as a conformationally restricted hydrophobic spacer, researchers can generate potent analogs targeting the Urate Transporter 1 (URAT1), β3​ -adrenoreceptors, and Prostaglandin E Receptor 4 (EP4)[2],[3],[4].

This guide objectively compares the biological activity of these analogs, maps their structure-activity relationships (SAR), and provides self-validating experimental protocols for evaluating their efficacy.

Mechanistic Overview & Pharmacophore Mapping

The native scaffold possesses three critical domains that dictate its biological interactions:

  • The Carboxylic Acid Moiety: Acts as a primary hydrogen-bond acceptor and electrostatic anchor. In physiological environments, it is deprotonated, allowing it to form critical salt bridges with basic residues (e.g., Arginine) in target binding pockets[5].

  • The Biphenyl Core: Provides a rigid, planar, lipophilic surface. This restricts conformational flexibility, significantly reducing the entropic penalty upon target binding compared to flexible aliphatic chains.

  • The 3'-Hydroxymethyl Group: Serves as a secondary hydrogen-bond donor/acceptor. It is the primary site for synthetic derivatization to dictate target selectivity.

G Core Biphenyl-3-carboxylic acid Core (Electrostatic Anchor & Hydrophobic Spacer) Sub1 URAT1 Inhibition (Halogen/Aryl at 4'-position) Core->Sub1 Uricosuric Activity Sub2 β3-AR Agonism (Ethanolamine at 3'-position) Core->Sub2 Metabolic/OAB Activity Sub3 EP4 Antagonism (Bioisosteric Acid Replacement) Core->Sub3 Immunomodulation

Pharmacophore divergence of the biphenyl-3-carboxylic acid scaffold.

Comparative Biological Activity of Analogs

By modifying the 3'-hydroxymethyl group or introducing bioisosteres for the carboxylic acid, the biological activity of the scaffold shifts dramatically across different therapeutic areas.

A. URAT1 Inhibition (Uricosuric Agents)

URAT1 (SLC22A12) is a renal transporter responsible for the reabsorption of uric acid. Analogs of the biphenyl-3-carboxylic acid scaffold act as competitive [3]. The carboxylic acid mimics the acidic nature of uric acid, binding to the orthosteric site, while the biphenyl core extends into an adjacent hydrophobic channel. Substituting the hydroxymethyl group with halogens or bulky aryl groups significantly enhances binding affinity, yielding IC₅₀ values in the sub-micromolar range[6].

B. β3​ -Adrenoreceptor Agonism

The β3​ -adrenoreceptor is a G-protein coupled receptor (GPCR) targeted for overactive bladder (OAB) and metabolic disorders. When the 3'-hydroxymethyl group is extended into an amino-ethanolamine linker, the scaffold transforms into a potent[2]. A prime example is Solabegron, where the biphenyl-3-carboxylic acid core acts as a critical anchor that stabilizes the receptor's active conformation.

C. EP4 Receptor Antagonism

The EP4 receptor is driven by Prostaglandin E2 (PGE2) and is heavily implicated in oncology and inflammation. Biphenyl-3-carboxylic acid analogs can mimic the hairpin conformation of PGE2. To prevent rapid metabolic degradation (glucuronidation) of the carboxylic acid, medicinal chemists often utilize[5], such as tetrazoles or acylsulfonamides, which maintain the required acidity (pKa ~4.5) while enhancing membrane permeability and half-life[7],[4].

Quantitative Data Comparison
Analog ClassPrimary Biological TargetMechanism of ActionTypical IC₅₀ / EC₅₀Key Structural Modification from Core
Halogenated/Aryl Analogs URAT1 (SLC22A12)Competitive Inhibition0.17 µM – 2.5 µMSubstitution of hydroxymethyl with lipophilic/halogen groups
Ethanolamine Derivatives β3​ -AdrenoreceptorG αs​ Agonism10 nM – 50 nMExtension of the 3'-position with an amino-ethanolamine linker
Bioisosteric Replacements EP4 ReceptorOrthosteric Antagonism5 nM – 100 nMCarboxylic acid replacement (e.g., tetrazole) or bulky 3'-aryl addition

Experimental Validation Methodologies

To objectively evaluate the biological activity of these analogs, researchers must employ self-validating assay systems. Below are the definitive protocols for assessing URAT1 inhibition and β3​ -AR agonism.

Protocol 1: Self-Validating URAT1 Radioligand Uptake Assay

This assay quantifies the ability of biphenyl analogs to block the intracellular transport of uric acid.

Causality & Logic: We utilize 14 C-radiolabeled uric acid rather than fluorescent analogs because bulky fluorophores sterically hinder passage through the narrow URAT1 transport pore, leading to false negatives. HEK293T cells are used because they lack endogenous URAT1, providing a zero-noise background when transiently transfected.

  • Cell Preparation: Seed HEK293T cells in 24-well plates and transiently transfect with the hURAT1 plasmid using Lipofectamine 3000. Incubate for 48 hours.

  • Equilibration: Wash cells twice with warm Hank's Balanced Salt Solution (HBSS). Pre-incubate cells with varying concentrations of the biphenyl analog (0.01 µM to 100 µM) for 15 minutes. Reasoning: This ensures the analog reaches thermodynamic equilibrium within the transporter's binding pocket before the substrate is introduced.

  • Uptake Phase: Add 5 µM of 14 C-uric acid to each well. Incubate for exactly 5 minutes at 37°C.

  • Reaction Termination: Rapidly aspirate the media and wash three times with ice-cold HBSS. Reasoning: The sudden temperature drop instantly halts membrane fluidity and transporter kinetics, preventing the efflux of internalized 14 C-uric acid during the wash steps.

  • Lysis & Quantification: Lyse cells using 0.1M NaOH (saponifies membrane lipids). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify using a Liquid Scintillation Counter (LSC).

  • Normalization: Measure total protein concentration in parallel wells using a BCA assay. Normalize CPM (Counts Per Minute) to protein concentration to self-correct for well-to-well variations in cell density. Calculate IC₅₀ using non-linear regression.

G N1 Cell Prep HEK293T + hURAT1 N2 Equilibration Compound Incubation N1->N2 N3 Uptake 14C-Uric Acid N2->N3 N4 Termination Ice-cold HBSS Wash N3->N4 N5 Lysis & Read NaOH + Scintillation N4->N5 N6 Analysis IC50 Calculation N5->N6

Workflow for self-validating URAT1 radioligand uptake assay.

Protocol 2: β3​ -Adrenoreceptor cAMP Accumulation Assay (TR-FRET)

This assay measures the functional agonism of ethanolamine-derivatized analogs.

Causality & Logic: Because β3​ -AR couples to G αs​ , its activation stimulates adenylate cyclase to produce cAMP. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its ratiometric readout inherently cancels out auto-fluorescence or light-scattering artifacts caused by the biphenyl test compounds.

  • Cell Plating: Resuspend CHO-K1 cells stably expressing human β3​ -AR in stimulation buffer containing 0.5 mM IBMX. Reasoning: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, allowing the signal to accumulate to a detectable threshold.

  • Agonist Stimulation: Add the biphenyl analog in a dose-response format and incubate for 30 minutes at room temperature.

  • Detection: Add the TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Incubation & Read: Incubate for 1 hour in the dark. Read the plate on a compatible microplate reader (excitation at 337 nm; dual emission at 620 nm and 665 nm). Calculate the EC₅₀ based on the 665/620 ratio.

References

  • National Center for Biotechnology Information. "3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid". PubChem. Available at:[Link]

  • MDPI. "Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors". Molecules. Available at:[Link]

  • Google Patents. "WO2010118291A2 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor".
  • SciSpace. "Carboxylic Acid (Bio)Isosteres in Drug Design". Available at:[Link]

Sources

Validation

Advanced FTIR Spectral Comparison Guide: 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid vs. Synthetic Precursors

Executive Summary As a Senior Application Scientist, I approach spectroscopic analysis not merely as a characterization step, but as a self-validating logical framework. In the synthesis of 3'-(Hydroxymethyl)-[1,1'-biphe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach spectroscopic analysis not merely as a characterization step, but as a self-validating logical framework. In the synthesis of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid , Fourier Transform Infrared (FTIR) spectroscopy provides an unambiguous, real-time window into bond formation and cleavage.

This guide objectively compares the FTIR spectral signatures of the target biphenyl product against its two primary synthetic precursors: 3-boronobenzoic acid and (3-bromophenyl)methanol . By analyzing the disappearance of reactive functional groups and the emergence of new structural linkages, we establish a definitive, self-validating protocol for reaction monitoring and product verification.

Mechanistic Workflow & Experimental Design

The target molecule is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This specific pathway couples an aryl boronic acid (Precursor 1) with an aryl bromide (Precursor 2) to form the central biphenyl C-C bond.

G P1 3-boronobenzoic acid (Precursor 1) Rxn Suzuki-Miyaura Cross-Coupling P1->Rxn P2 (3-bromophenyl)methanol (Precursor 2) P2->Rxn Prod 3'-(Hydroxymethyl)- [1,1'-biphenyl]- 3-carboxylic acid Rxn->Prod C-C Bond FTIR ATR-FTIR Validation Prod->FTIR Spectral Analysis

Fig 1: Reaction workflow and ATR-FTIR validation for biphenyl synthesis.

Methodologies: Establishing a Self-Validating System

To ensure absolute trustworthiness in our spectral data, the experimental protocols must be carefully controlled. The following methodologies detail the causality behind each procedural choice.

Synthesis Protocol (Suzuki-Miyaura Coupling)
  • Reaction Setup: Charge a Schlenk flask with 1.0 eq of 1[1], 1.0 eq of 2[2], and 0.05 eq of Pd(dppf)Cl₂ catalyst.

  • Activation: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃. Causality: The alkaline environment is mandatory to convert the boronic acid into a highly reactive boronate complex, which accelerates the critical transmetalation step of the catalytic cycle.

  • Coupling: Heat to 80°C under nitrogen for 12 hours.

  • Workup & Acidification (Critical Step): Cool to room temperature and acidify the aqueous layer with 1M HCl to pH < 2. Causality: Acidification ensures the carboxylic acid group is fully protonated. If left as a carboxylate salt (COO⁻), the diagnostic C=O stretch at ~1690 cm⁻¹ would disappear and be replaced by confounding asymmetric/symmetric stretches around 1550 cm⁻¹ and 1400 cm⁻¹, invalidating our FTIR comparison.

  • Isolation: Filter the precipitated product, wash with deionized water, and dry under vacuum.

ATR-FTIR Sample Preparation & Acquisition

We utilize3 rather than traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch at ~3400 cm⁻¹ that obscures the critical diagnostic O-H bands of our target molecule's hydroxymethyl and carboxylic acid groups.

  • Background Collection: Clean the Diamond/ZnSe ATR crystal with isopropanol and collect an air background spectrum to subtract atmospheric CO₂ and water vapor[4].

  • Sample Application: Place 10–20 mg of the dry solid powder directly onto the ATR crystal[3].

  • Pressure Application: Apply consistent pressure using the ATR swivel press. Causality: The IR light travels through the crystal and creates an evanescent wave that penetrates the sample[3]. Insufficient pressure leaves microscopic air gaps, lowering the effective refractive index at the interface and resulting in severely attenuated signal intensity[4].

  • Data Acquisition: Record the spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range)[5].

FTIR Spectral Comparison & Diagnostic Logic

The spectral comparison acts as a definitive go/no-go checkpoint. The logic is divided into three analytical pillars: Loss (consumption of starting materials), Gain (formation of the product core), and Retention (survival of non-participating functional groups).

FTIR_Logic Spectra Product FTIR Spectrum Loss Band Disappearance (Reaction Complete) Spectra->Loss Gain Band Appearance (Product Formed) Spectra->Gain Retain Band Retention (Groups Survived) Spectra->Retain L1 Loss of B-O (~1350 cm⁻¹) Loss->L1 L2 Loss of C-Br (~550 cm⁻¹) Loss->L2 G1 Biphenyl C-C (~1600 cm⁻¹) Gain->G1 R1 Carboxyl C=O (~1690 cm⁻¹) Retain->R1 R2 Hydroxyl O-H (~3310 cm⁻¹) Retain->R2

Fig 2: Diagnostic logic for FTIR spectral validation of the target product.

Quantitative Spectral Data Summary
Functional Group / Vibration3-boronobenzoic acid (Precursor 1)(3-bromophenyl)methanol (Precursor 2)3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acidDiagnostic Significance
O-H Stretch (Alcohol) N/A~3302 cm⁻¹[6]~3310 cm⁻¹Confirms retention of the hydroxymethyl group.
O-H Stretch (Carboxylic/Boronic) ~3300–3500 cm⁻¹ (Broad)[7]N/A~2500–3000 cm⁻¹ (Very Broad)Shifts due to loss of boronic acid; confirms carboxylic acid dimer.
C=O Stretch (Carboxylic Acid) ~1680–1700 cm⁻¹N/A~1690 cm⁻¹Confirms retention of the carboxylic acid moiety.
C-C Stretch (Biphenyl Ring) N/AN/A~1600 cm⁻¹, ~1480 cm⁻¹Validates successful cross-coupling and biphenyl core formation.
B-O Stretch (Boronic Acid) ~1340–1360 cm⁻¹N/AAbsent Confirms complete consumption of Precursor 1.
C-Br Stretch (Aryl Halide) N/A~500–600 cm⁻¹Absent Confirms complete consumption of Precursor 2.

Mechanistic Insights & Causality

By overlaying the spectra of the precursors and the final product, several critical mechanistic insights emerge:

  • Validation of Complete Conversion (The "Loss" Pillar): The most definitive proof of a successful cross-coupling reaction is the simultaneous disappearance of the B-O stretching vibration (originally at ~1350 cm⁻¹ in Precursor 1) and the strong C-Br stretching vibration (originally at ~550 cm⁻¹ in Precursor 2). If either band remains in the product spectrum, it indicates incomplete conversion or insufficient purification.

  • Confirmation of the Biphenyl Core (The "Gain" Pillar): The formation of the new C-C bond between the two aromatic rings alters the symmetry and conjugation of the system. This results in the appearance of distinct, sharp biphenyl C-C skeletal vibrations around 1600 cm⁻¹ and 1480 cm⁻¹, which are absent or significantly shifted in the isolated monomeric precursors.

  • Survival of Reactive Moieties (The "Retention" Pillar): Because the Suzuki coupling is performed under basic conditions, we must verify that the carboxylic acid and hydroxymethyl groups were not degraded. The retention of the sharp C=O stretch at ~1690 cm⁻¹ confirms the integrity of the carboxylate. Furthermore, the O-H region of the product becomes a complex, self-validating overlay: the carboxylic acid forms strong intermolecular hydrogen-bonded dimers in the solid state, creating a massive, broad absorption from 2500 to 3000 cm⁻¹. Superimposed just above this, the sharper O-H stretch of the primary alcohol (hydroxymethyl group) emerges distinctly at ~3310 cm⁻¹.

References

  • 3-Carboxyphenylboronic acid | C7H7BO4 - PubChem (NIH). 1

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell Analytical. 4

  • 3-Bromobenzyl alcohol | C7H7BrO - PubChem (NIH). 2

  • Buy Methyl 3-(3-boronobenzamido)propionate | 957034-72-9 - Smolecule. 7

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent Technologies. 3

  • Pharmaceutical Raw Material Analysis with FTIR-ATR - NGS-Technology. 8

  • Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions - Beilstein Journal of Organic Chemistry. 6

  • Visible-Light-Promoted Hydroxyalkylation of Heterocycles with α-Oxocarboxylic Acids - The Journal of Organic Chemistry (ACS Publications). 5

Sources

Comparative

A Multi-Parametric Comparison Guide for the In Vitro Toxicity Validation of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

This guide provides a comprehensive framework for assessing the in vitro toxicity of the novel compound 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. The methodologies described herein are designed to build a rob...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the in vitro toxicity of the novel compound 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. The methodologies described herein are designed to build a robust toxicological profile, moving from general cytotoxicity to specific mechanisms of cell death and upstream cellular stress events. This approach ensures a self-validating system, where data from multiple, orthogonal assays provide a cohesive understanding of the compound's interaction with biological systems.

The structural backbone of this molecule, a biphenyl carboxylic acid, is a privileged scaffold in medicinal chemistry, known for its presence in a variety of pharmacologically active agents.[1][2] However, this very structure necessitates a thorough toxicological evaluation, as biphenyl moieties can be subject to metabolic activation, potentially leading to toxic outcomes.[3][4] Our primary model for this guide is the HepG2 human hepatocellular carcinoma cell line. This cell line is a widely accepted standard for initial hepatotoxicity screening due to its human origin, reproducibility, and ease of use, though it is important to acknowledge its limitations, such as reduced metabolic enzyme activity compared to primary hepatocytes.[5][6][7][8]

Overall Experimental Workflow: A Tiered Approach to Toxicity

A robust toxicity assessment follows a logical progression. We begin with broad measures of cell health to determine the cytotoxic concentration range. Subsequent assays are then performed at sub-lethal concentrations to dissect the specific molecular mechanisms driving the observed toxicity. This tiered strategy is both efficient and mechanistically informative.

G cluster_0 Tier 1: General Cytotoxicity Assessment cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Upstream Cellular Events A HepG2 Cell Culture & Compound Treatment C MTT Assay (Metabolic Activity) A->C D Neutral Red Assay (Lysosomal Integrity) A->D E LDH Assay (Membrane Integrity) A->E B Determine IC50 Values F Apoptosis vs. Necrosis B->F Inform Concentration Selection C->B D->B E->B G Annexin V / Caspase-3/7 Dual Staining Assay F->G H Investigate Causality F->H I Oxidative Stress Assays (ROS, GSH/GSSG) H->I J Inflammatory Response (Cytokine ELISA) H->J

Caption: Tiered workflow for in vitro toxicity validation.

Part 1: Foundational Analysis of General Cytotoxicity

Causality Behind Experimental Choices: The initial goal is to establish a dose-response curve and determine the half-maximal inhibitory concentration (IC50). Using multiple assays that measure different cellular functions provides a more complete picture than any single method. A compound might disrupt mitochondrial function (detected by MTT) long before it causes catastrophic membrane failure (detected by LDH).[9] Comparing these endpoints reveals the primary mode of cytotoxic injury.

Comparative Cytotoxicity Assays
AssayPrincipleCellular TargetCommon Interpretation
MTT Enzymatic reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.[10][11]Mitochondrial FunctionMeasures metabolic activity; a proxy for cell viability.
Neutral Red (NR) Uptake and accumulation of the supravital dye in the lysosomes of viable cells.[10]Lysosomal IntegritySensitive to early cytotoxic events affecting lysosomal membranes.
LDH Release Measurement of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) released into the culture medium upon cell lysis.[9][12]Plasma Membrane IntegrityIndicates late-stage cytotoxicity and necrosis.
Experimental Protocol: MTT Assay
  • Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (e.g., from 0.1 µM to 200 µM) in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

(Protocols for Neutral Red and LDH assays follow similar plating and treatment steps but differ in the final detection method.)

Comparative Data Summary (Hypothetical Data)
CompoundAssayIC50 (µM) after 24h
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid MTT52.5
Neutral Red45.8
LDH> 150
Acetaminophen (Positive Control) MTT6500
Neutral Red5800
LDH9200

Interpretation: The hypothetical data suggest that our test compound is significantly more cytotoxic than acetaminophen. The lower IC50 from the Neutral Red assay compared to the MTT assay could indicate that lysosomal disruption is an earlier event in the toxicity pathway than metabolic failure. The lack of significant LDH release at concentrations that inhibit MTT and NR suggests the primary mode of cell death is likely not immediate necrosis.

Part 2: Dissecting the Mechanism of Cell Death: The Role of Apoptosis

Causality Behind Experimental Choices: After observing a cytotoxic effect, it is critical to distinguish between apoptosis (a controlled, programmed cell death) and necrosis (a catastrophic, lytic cell death). This distinction has profound implications for drug development, as apoptosis is often a more desirable outcome for anti-cancer agents, while necrosis can trigger inflammation. We use a dual-staining method to simultaneously probe two key apoptotic events: the externalization of phosphatidylserine (PS) and the activation of executioner caspases.[13]

ApoptosisPathway cluster_assays Detection Points Compound HMBC Compound Cell HepG2 Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Activation PS Phosphatidylserine (PS) Externalization Cell->PS Early Event Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Cytochrome c Release Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Cleavage of Cellular Substrates Assay_Casp Caspase-3/7 Substrate Cleavage Casp37->Assay_Casp Assay_PS Annexin V Binding PS->Assay_PS

Caption: Intrinsic apoptosis pathway and assay targets.

Experimental Protocol: Annexin V & Active Caspase-3/7 Dual Staining
  • Cell Culture and Treatment: Seed HepG2 cells in a 6-well plate and treat with the test compound at concentrations around the determined IC50 (e.g., 25 µM, 50 µM, 100 µM) for 24 hours. Include a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-APC and the Caspase-3/7 substrate (e.g., a DEVD-peptide linked to a green fluorophore).[14]

  • Incubation: Incubate for 20-30 minutes at 37°C, protected from light.[14]

  • Analysis: Analyze the samples by flow cytometry. Annexin V-APC fluorescence is typically detected in the APC channel, and the cleaved caspase substrate in the FITC channel.

Data Presentation: Quadrant Analysis (Hypothetical Data)
TreatmentViable (Q4) (Ann V- / Casp-)Early Apoptotic (Q3) (Ann V+ / Casp-)Apoptotic (Q2) (Ann V+ / Casp+)Necrotic/Other (Q1) (Ann V- / Casp+)
Vehicle Control 95%2%1%2%
HMBC (25 µM) 75%10%12%3%
HMBC (50 µM) 40%15%40%5%
HMBC (100 µM) 15%12%65%8%

Part 3: Investigating Upstream Mechanisms of Injury

Causality Behind Experimental Choices: Understanding the upstream events that trigger apoptosis provides a more complete toxicological profile. Oxidative stress and inflammation are common initiators of drug-induced liver injury. Measuring markers for these pathways at sub-lethal concentrations can reveal the initial cellular insult.

Section 3A: Oxidative Stress Assessment

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[16][17] We assess this by directly measuring intracellular ROS and by quantifying the cell's primary antioxidant buffer, glutathione (GSH).[18]

Experimental Protocols:

  • Intracellular ROS Detection:

    • Treat cells with the test compound for a shorter duration (e.g., 1-6 hours).

    • Load cells with a ROS-sensitive fluorescent probe (e.g., H₂DCFDA).

    • Measure the increase in fluorescence, which is proportional to the amount of intracellular ROS.

  • GSH/GSSG Ratio Assay:

    • Treat cells with the compound for 24 hours.

    • Lyse the cells and use a luminescence-based kit to measure the levels of both reduced (GSH) and oxidized (GSSG) glutathione.[17]

    • Calculate the ratio of GSH to GSSG, as a decrease in this ratio is a sensitive indicator of oxidative stress.

Section 3B: Inflammatory Response Assessment

Certain compounds can trigger an inflammatory response, leading to the secretion of pro-inflammatory cytokines. Measuring these cytokines in the culture supernatant can identify this potential liability.

Experimental Protocol: Cytokine ELISA

  • Treat HepG2 cells with the test compound for 24 hours.

  • Collect the cell culture supernatant.

  • Use a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of specific cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6).[19][20][21]

  • The concentration is determined by comparing the sample's absorbance to a standard curve.

Comparative Data Summary for Upstream Events (Hypothetical Data)
TreatmentIntracellular ROS (Fold Change vs. Control)GSH/GSSG Ratio (Fold Change vs. Control)TNF-α in Supernatant (pg/mL)
Vehicle Control 1.01.0< 5
HMBC (25 µM) 2.50.6< 5
HMBC (50 µM) 4.80.38
LPS (Positive Control) 1.20.9550

Interpretation: These results suggest that the compound induces significant, dose-dependent oxidative stress, as evidenced by the increase in ROS and the depletion of the protective GSH pool. However, it does not appear to be a potent inducer of a pro-inflammatory response at these concentrations, as TNF-α levels remain low.

Final Synthesis and Guide Conclusion

This multi-parametric guide provides a clear path to characterizing the in vitro toxicity of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. Based on our comparative analysis of hypothetical data, a cohesive toxicological narrative emerges:

The compound demonstrates cytotoxicity in HepG2 cells with an IC50 in the mid-micromolar range. The primary mechanism of cell death is apoptosis, which is preceded by significant oxidative stress. The compound does not appear to elicit a strong pro-inflammatory response.

Future Directions: While informative, these studies on the HepG2 cell line represent an initial screening step. Given the known role of metabolism in the toxicity of biphenyl compounds, subsequent studies should be conducted in more metabolically competent systems, such as the HepaRG cell line, primary human hepatocytes, or HepG2 cells engineered to express key cytochrome P450 enzymes.[6][7] This will clarify whether the parent compound or a metabolite is the primary toxic species.

References

  • Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. (n.d.). Springer Nature.[Link]

  • Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. (n.d.). Springer.[Link]

  • HepG2 Cell Lines. (n.d.). Biocompare.[Link]

  • Gómez-Lechón, M. J., Donato, M. T., Castell, J. V., & Jover, R. (2014). Cell-based models to predict human hepatotoxicity of drugs. Redalyc.org.[Link]

  • Lushchak, V. I., & Semchyshyn, H. M. (2012). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. PMC.[Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010). OECD.[Link]

  • Hamers, T., Kamstra, J. H., Sonneveld, E., Murk, A. J., Kester, M. H., Andersson, P. L., Legler, J., & Brouwer, A. (2011). In vitro toxicity profiling of ultrapure non-dioxin-like polychlorinated biphenyl congeners and their relative toxic contribution to PCB mixtures in humans. PubMed.[Link]

  • Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. (n.d.). Elabscience.[Link]

  • In Vitro Toxicity Profiling of Ultrapure Non–Dioxin-like Polychlorinated Biphenyl Congeners and Their Relative. (2001). Ovid.[Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021). PETA Science Consortium International e.V.[Link]

  • Biphenyl (CICADS). (n.d.). INCHEM.[Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026). Abbexa.[Link]

  • The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. (n.d.). PMC.[Link]

  • Protocol IncuCyte® Apoptosis Assay. (n.d.). University of Bergen.[Link]

  • Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. (n.d.). Springer.[Link]

  • Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo.[Link]

  • Oxidative Stress. (n.d.). Institute for In Vitro Sciences.[Link]

  • TOXICOLOGICAL REVIEW OF BIPHENYL. (2013). Integrated Risk Information System.[Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010). OECD.[Link]

  • Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PMC.[Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). (n.d.). Tox Lab.[Link]

  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect.[Link]

  • Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf.[Link]

  • Optimizing methods for profiling cytokines in cultures of human cancer cell lines. (n.d.). Diva Portal.[Link]

  • Cytokine analysis - ELISA / CBA. (2022). Sanquin.[Link]

  • OECD Test Guideline 487. (2014). RE-Place.[Link]

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. (n.d.). PMC.[Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.[Link]

  • Mazlumoglu, B. Ş. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark.[Link]

  • 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. (n.d.). PubChem.[Link]

  • Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor. (n.d.).
  • Reference compounds for characterizing cellular injury in high-content cellular morphology assays. (2022). bioRxiv.[Link]

  • 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID. (n.d.). LookChem.[Link]

  • Report on Human 2D and 3D Liver Models. (n.d.). American Chemistry Council.[Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry.[Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). SciSpace.[Link]

Sources

Safety & Regulatory Compliance

Safety

3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating functionalized biphenyls as generic organic waste. This is a critical operational error.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating functionalized biphenyls as generic organic waste. This is a critical operational error. The presence of both a weakly acidic carboxylic acid and a reactive hydroxymethyl group on an environmentally persistent biphenyl scaffold demands a highly specific, causality-driven disposal strategy.

This guide provides a mechanistic, self-validating framework for the segregation, neutralization, and disposal of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS: 176212-48-9), ensuring absolute compliance with environmental regulations and laboratory safety standards.

Physicochemical Risk Assessment & Causality

Effective waste management begins with understanding the molecular behavior of the chemical. The disposal strategy for this compound is dictated by its three primary structural features. We must design our waste streams to mitigate the specific hazards of each moiety.

Table 1: Quantitative & Structural Disposal Parameters

Parameter / Structural FeatureSpecification / HazardOperational Disposal Implication
Biphenyl Core High hydrophobicity; aquatic toxicity.Zero-Drain Policy: Cannot be flushed. Must be routed to high-temperature incineration to ensure complete thermal destruction[1].
Carboxylic Acid (-COOH) Weak organic acid (pKa ~4.0-4.5).pH Monitoring: Aqueous waste streams must be neutralized to a target pH of 6.0 - 8.0 prior to final consolidation.
Hydroxymethyl (-CH2OH) Reactive primary alcohol.Segregation: Must be strictly segregated from strong oxidizing waste (e.g., nitric acid, peroxides) to prevent exothermic in-container pressurization[2].
Glove Breakthrough Time > 240 mins (Nitrile, 0.12mm).PPE Protocol: Replace gloves immediately if directly contaminated during waste handling.
Max Accumulation Time < 90 Days (RCRA Standard).Logistics: Schedule licensed vendor pickup quarterly.

According to the3, biphenyl derivatives dissolve poorly in water, attach to solid materials, and resist standard municipal wastewater treatment, making source capture and incineration mandatory[3].

Waste Segregation Logic & Workflow

The primary failure point in laboratory chemical disposal is improper segregation. Mixing this compound with incompatible waste streams can lead to hazardous reactions or regulatory fines. Follow the logical routing below to determine the correct waste stream.

WasteRouting Start Waste Generated: 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Solid Liquid In Solution State->Liquid Liquid SolidWaste Solid Hazardous Waste (Incineration) Solid->SolidWaste Solvent Solvent Type? Liquid->Solvent Org Organic Solvents (e.g., DMSO, MeOH) Solvent->Org Organic Aq Aqueous Solution Solvent->Aq Aqueous OrgWaste Non-Halogenated Organic Liquid Waste Org->OrgWaste Neutralize Check pH & Neutralize (pH 6-8) Aq->Neutralize AqWaste Aqueous Hazardous Waste Neutralize->AqWaste

Decision matrix for the segregation and disposal of biphenyl carboxylic acid waste.

Step-by-Step Disposal Methodologies

The following protocols incorporate self-validating steps to ensure the procedure is executed correctly, protecting both the operator and the downstream waste handlers.

Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)

Context: Unused reagents, contaminated weigh boats, and filter papers.

  • Collection: Sweep up solid residues using non-sparking tools to avoid dust generation. Causality: Biphenyl derivatives can cause respiratory tract irritation if inhaled as fine dust[1]. Do not use compressed air.

  • Containment: Place the solid waste into a chemically resistant, high-density polyethylene (HDPE) wide-mouth container.

  • Labeling: Label strictly as "Hazardous Solid Waste: Non-Halogenated Organic Acid (Biphenyl Derivative)."

  • Validation: Visually inspect the container threads and seal. Ensure the container is stored in a secondary containment tray in a cool, dry waste accumulation area away from bases and oxidizers until pickup by a licensed hazardous waste vendor.

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors)

Context: Solutions of the compound in organic solvents (e.g., DMSO, Methanol) or aqueous buffers.

  • Solvent Identification: Determine if the primary solvent is organic or aqueous.

  • Organic Solutions: Pour directly into a designated "Non-Halogenated Organic Liquid Waste" carboy. Causality: Halogenated and non-halogenated wastes are processed at different temperatures at incineration plants; mixing them drastically increases disposal costs and environmental risk.

  • Aqueous Solutions (Self-Validating pH Check):

    • Test the solution using pH indicator strips.

    • If acidic (pH < 6), carefully add 1M Sodium Bicarbonate ( NaHCO3​ ) dropwise while stirring until effervescence (release of CO2​ ) ceases.

    • Validation: Re-test the pH. Only when the pH reads between 6.0 and 8.0 should the solution be transferred to the "Aqueous Hazardous Waste" container.

Protocol C: Spill Response & Decontamination

Context: Accidental benchtop spill of the solid powder.

  • Isolate: Alert nearby personnel and don appropriate PPE (nitrile gloves, safety goggles, N95/P100 particulate respirator if dust is airborne).

  • Contain & Recover: Cover the spill with a damp paper towel (using water or a mild solvent like ethanol) to suppress dust. Carefully wipe up the bulk material and place it in the solid waste container.

  • Chemical Decontamination: Wash the affected benchtop area with a 1% Sodium Bicarbonate solution. Causality: This chemically neutralizes any microscopic acidic residue left by the carboxylic acid group, converting it into a highly water-soluble sodium salt.

  • Self-Validating Clearance: Wipe the area one final time with distilled water. Press a pH indicator strip against the damp surface. A neutral reading (pH 7) confirms the complete removal of the acidic biphenyl residue.

References

  • US EPA, OPPT Chemical Fact Sheets: Biphenyl. United States Environmental Protection Agency. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a mechanistic interaction between a molecule’s functional groups and the laboratory environment. Handling 3...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a mechanistic interaction between a molecule’s functional groups and the laboratory environment.

Handling 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid —a highly functionalized pharmaceutical building block—requires a nuanced understanding of its structural properties. Standard laboratory safety protocols are often insufficient for complex biphenyl derivatives unless you understand why the hazards exist. This guide provides a self-validating framework for the safe operational handling, experimental utilization, and disposal of this compound.

Chemical Hazard Profiling & Causality

The safety profile of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid is dictated by three distinct structural features, each requiring targeted mitigation strategies:

  • The Carboxylic Acid Moiety (Irritant): The -COOH group acts as a localized proton donor. Upon contact with moist tissues (eyes, mucous membranes, or sweat on the skin), it causes rapid, pH-dependent irritation, classifying it under GHS hazard statements H315 (Skin Irritation) and H319 (Serious Eye Irritation).

  • The Biphenyl Core (Lipophilic Carrier): Biphenyl rings are highly lipophilic. While relatively stable as a dry powder, the hazard profile drastically changes when the compound is solvated. If dissolved in penetrating polar aprotic solvents (e.g., DMSO, DMF) during synthesis, the solvent acts as a carrier, pulling the acidic irritant payload directly across the stratum corneum and deep into the epidermis[1].

  • The Hydroxymethyl Group (Reactive Site): As a primary alcohol, this site is prone to oxidation. Consequently, this organic acid must be stored strictly segregated from strong oxidizing agents (e.g., perchlorates, nitric acid) to prevent exothermic reactions, fume generation, and cabinet corrosion[2].

HazardMitigation Chem 3'-(Hydroxymethyl)- [1,1'-biphenyl]-3- carboxylic acid Haz1 Carboxylic Acid (Irritant: H315, H319) Chem->Haz1 Haz2 Biphenyl Core (Lipophilic Carrier) Chem->Haz2 Haz3 Particulate Form (Respiratory: H335) Chem->Haz3 PPE1 Splash Goggles & Face Shield Haz1->PPE1 PPE2 Solvent-Rated Gloves (Butyl/Laminate) Haz2->PPE2 PPE3 Local Exhaust (Fume Hood) Haz3->PPE3

Hazard Mitigation and PPE Selection Pathway for Biphenyl derivatives.

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, PPE selection must adapt to the physical state of the chemical during your workflow.

PPE CategorySpecificationMechanistic Rationale
Hand Protection (Dry) Double-gloved NitrileNitrile provides an adequate particulate barrier against the dry powder form.
Hand Protection (Solvated) Butyl Rubber or Laminate (Silver Shield)Required when the compound is solvated in DMF/DMSO. Standard nitrile degrades rapidly, allowing solvent-mediated dermal penetration of the biphenyl core[1].
Eye/Face Protection Chemical Splash Goggles & Face ShieldProtects against severe ocular damage from accidental splashes of the acidic solution during quenching or extraction.
Body Protection Flame-retardant Lab Coat & Chemical ApronPrevents the accumulation of lipophilic particulates on standard woven clothing, which can cause prolonged dermal exposure.
Respiratory N95/P100 Respirator (if outside hood)Mitigates respiratory tract irritation (H335) caused by aerosolized fine powders during the weighing process[3].

Standard Operating Procedure (SOP): Amide Coupling Workflow

Because this compound is primarily used as a building block, safety must be integrated directly into synthetic methodologies. Below is a detailed, step-by-step SOP for a standard HATU-mediated amide coupling, highlighting the critical safety checkpoints.

Step 1: Reagent Weighing & Preparation

  • Action: Weigh the 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid in a certified chemical fume hood using an anti-static weighing boat.

  • Causality: The static charge can aerosolize the fine powder. Local exhaust ventilation prevents inhalation of the respiratory irritant.

Step 2: Solvation & Glove Upgrade

  • Action: Dissolve the acid in anhydrous DMF or DMSO. Critical: Upgrade your outer gloves to Butyl Rubber before handling the solvent.

  • Causality: DMF rapidly permeates nitrile. The lipophilic biphenyl core will ride the solvent through compromised gloves directly into your bloodstream.

Step 3: Activation (Exothermic Control)

  • Action: Add HATU (1.1 eq), followed by the dropwise addition of DIPEA (2.5 eq) over 5 minutes.

  • Causality: DIPEA neutralizes the carboxylic acid to form the active ester. This acid-base reaction is exothermic. Dropwise addition controls heat evolution and prevents solvent bumping.

Step 4: Amine Addition & Reaction

  • Action: Introduce the target amine slowly. Cap the reaction vial loosely or use a nitrogen line with a bubbler to allow for potential off-gassing.

Step 5: Aqueous Quenching & Extraction

  • Action: Quench the reaction by pouring it into saturated aqueous NaHCO3​ .

  • Causality: The weak base safely neutralizes any unreacted acid without violent exotherm. This step also forces the highly lipophilic biphenyl byproducts to precipitate or partition cleanly into the organic extraction phase (e.g., Ethyl Acetate), minimizing emulsion hazards.

Workflow Start 1. Weighing (Fume Hood) Solvation 2. Solvation (Butyl Gloves) Start->Solvation Activation 3. Activation (Exothermic) Solvation->Activation Workup 4. Quenching (pH Neutral) Activation->Workup Disposal 5. Segregation (Waste Streams) Workup->Disposal

Step-by-step safety checkpoints during a standard amide coupling workflow.

Emergency Response & First Aid

In the event of an exposure, immediate, mechanistically sound intervention is required:

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do NOT use organic solvents (like acetone or ethanol) to wash the skin. Solvents strip the skin's natural protective oils and will actively drive the lipophilic biphenyl compound deeper into the tissue[4].

  • Ocular Exposure: Immediately flush eyes with running water for 20+ minutes, holding eyelids open to ensure complete irrigation of the acidic compound. Seek emergency ophthalmological care immediately[1].

  • Inhalation: Move the victim to fresh air. If the respiratory tract is irritated by the powder, administer oxygen if available and seek medical evaluation.

Waste Disposal & Environmental Logistics

Biphenyl derivatives exhibit high environmental persistence and pose a significant risk of aquatic toxicity[5]. Strict logistical control of waste is mandatory.

  • Liquid Waste Segregation: Never discharge reaction mixtures or aqueous washes into the sink. Depending on the extraction solvent used in Step 5, segregate the waste into Halogenated (if extracted with DCM) or Non-Halogenated (if extracted with EtOAc) organic waste carboys.

  • Solid Waste: Contaminated anti-static weighing boats, pipette tips, and gloves must be collected in a sealed, puncture-resistant container designated for hazardous chemical solid waste. This material must be destroyed via high-temperature chemical incineration equipped with an afterburner and scrubber.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
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3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid
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